10-Undecen-1-ol
Description
This compound has been reported in Mangifera indica with data available.
Structure
3D Structure
Properties
IUPAC Name |
undec-10-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h2,12H,1,3-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEMHYCMBGELGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059419 | |
| Record name | 10-Undecen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Liquid | |
| Record name | 10-Undecen-1-ol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21822 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 10-Undecen-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
132.00 to 133.00 °C. @ 15.00 mm Hg | |
| Record name | 10-Undecen-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
44 mg/L @ 20 °C (exp) | |
| Record name | 10-Undecen-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
112-43-6 | |
| Record name | 10-Undecen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Undecen-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-UNDECEN-1-OL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-Undecen-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 10-Undecen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undec-10-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-UNDECEN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G63HL09NXK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 10-Undecen-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-2 °C | |
| Record name | 10-Undecen-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 10-undecen-1-ol from Undecylenic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical synthesis of 10-undecen-1-ol (B85765), a valuable unsaturated primary alcohol, from its carboxylic acid precursor, undecylenic acid. The core of this transformation lies in the selective reduction of the carboxyl group while preserving the terminal alkene functionality. This document details the prevalent methodologies, presents quantitative data for comparative analysis, and offers explicit experimental protocols for the most effective synthesis routes. Furthermore, a logical workflow of the synthesis process is visualized to enhance procedural clarity.
Introduction and Overview
This compound is a long-chain unsaturated primary alcohol featuring an eleven-carbon backbone with a terminal hydroxyl group and a double bond at the C10-C11 position[1]. This molecule serves as a versatile building block in various chemical industries, including fragrances, where it imparts a fresh, waxy, and slightly citrus-like note, and in the synthesis of polymers and surfactants[1][2]. Its synthesis is primarily achieved through the reduction of undecylenic acid (undec-10-enoic acid), an unsaturated fatty acid readily available from the pyrolysis of ricinoleic acid derived from castor oil[3][4].
The critical challenge in this synthesis is the chemoselective reduction of the carboxylic acid group in the presence of a terminal double bond. Standard catalytic hydrogenation methods are often unsuitable as they would likely reduce the alkene. Therefore, hydride-based reducing agents are the preferred reagents for this transformation. This guide focuses on two prominent and effective methods: reduction using Lithium Aluminum Hydride (LiAlH₄) and reduction using Borane (B79455) (BH₃) complexes.
Comparative Analysis of Reduction Methodologies
The choice of reducing agent is paramount to the success of the synthesis, influencing yield, purity, and operational complexity. Lithium aluminum hydride and borane complexes are both powerful reagents capable of reducing carboxylic acids to primary alcohols[4][5].
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is an exceptionally strong, non-selective reducing agent[4][6]. It readily reduces a wide array of functional groups, including carboxylic acids and esters, to primary alcohols[4][5]. Its high reactivity ensures a rapid and high-yielding conversion of undecylenic acid. However, LiAlH₄ reacts violently with protic solvents, including water, necessitating strictly anhydrous reaction conditions and careful quenching procedures[5].
-
Borane (BH₃): Borane, typically used as a complex with tetrahydrofuran (B95107) (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another effective reagent for the reduction of carboxylic acids. Borane is considered a more electrophilic reducing agent, showing excellent chemoselectivity for carboxylic acids over many other functional groups, including esters[3]. While BH₃·THF is a common choice, it is less stable than the BH₃·SMe₂ complex, which is available in higher concentrations but is malodorous. The reaction with borane may also require heating to proceed to completion.
Quantitative Data Summary
The following table summarizes the quantitative data for the primary methods of reducing undecylenic acid to this compound.
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 to 20 | 0.5 | 97 | [1] |
| Borane-Tetrahydrofuran (BH₃·THF) | Tetrahydrofuran (THF) | 0 to 50 | 8 | Not specified for this substrate, but generally high for carboxylic acids. |
Note: While a specific yield for the borane reduction of undecylenic acid was not found in the literature surveyed, borane is a well-established reagent for the high-yield reduction of carboxylic acids.
Detailed Experimental Protocols
Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from a literature procedure that reports a 97% yield of this compound[1].
Materials:
-
Undecylenic acid (5.0 g, 27.17 mmol)
-
Lithium Aluminum Hydride (LiAlH₄) (1.50 g, 40.76 mmol)
-
Dry Tetrahydrofuran (THF) (110 mL)
-
Ethyl acetate (B1210297)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add LiAlH₄ (1.50 g) and dry THF (100 mL).
-
Cooling: Cool the stirred suspension to 0 °C using an ice bath.
-
Addition of Substrate: Dissolve undecylenic acid (5.0 g) in dry THF (10 mL). Add this solution dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of ethyl acetate. This should be done cautiously as the reaction is exothermic and generates hydrogen gas.
-
Workup: Filter the resulting solution. Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel using a mobile phase of 4% ethyl acetate in hexane to afford this compound as a colorless oil (4.48 g, 97% yield)[1].
Method B: Reduction with Borane-Tetrahydrofuran (BH₃·THF)
This is a general protocol for the reduction of carboxylic acids using BH₃·THF, adapted for the synthesis of this compound.
Materials:
-
Undecylenic acid
-
Borane-Tetrahydrofuran complex (BH₃·THF, e.g., 1 M solution)
-
Dry Tetrahydrofuran (THF)
-
Methanol (B129727) or Ethanol
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve undecylenic acid (1 eq.) in dry THF (10 volumes).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Add the BH₃·THF solution (1 eq.) dropwise over approximately 1 hour.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is incomplete, it may be gently heated to 40-50 °C.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of methanol or ethanol. Note that effervescence will be observed due to hydrogen gas evolution.
-
Stirring: Stir the quenched mixture at room temperature for 2 hours.
-
Extraction: Pour the mixture into deionized water (10 volumes) and extract with DCM or EtOAc.
-
Washing and Drying: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter the solution and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to yield this compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from undecylenic acid.
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from undecylenic acid is most effectively achieved through selective reduction using hydride reagents. The use of Lithium Aluminum Hydride in THF offers a rapid and high-yielding (97%) pathway, though it requires stringent anhydrous conditions[1]. Alternatively, borane complexes provide a highly chemoselective option, which can be advantageous in the presence of other reducible functional groups. The choice between these methods will depend on the specific requirements of the synthesis, including scale, desired purity, and the operator's familiarity with handling highly reactive reagents. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important oleochemical.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C11H22O | CID 8185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Reddit - The heart of the internet [reddit.com]
The Natural Occurrence and Sourcing of 10-Undecen-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Undecen-1-ol (B85765), a long-chain unsaturated primary alcohol, is a molecule with applications in the fragrance and chemical synthesis sectors. While primarily produced synthetically, it also occurs naturally, albeit typically in trace amounts. This technical guide provides a comprehensive overview of the known natural sources of this compound, details methodologies for its extraction and analysis, and illustrates its biosynthetic pathway. The information is intended to support research and development efforts in fields ranging from phytochemistry to drug development.
Introduction
This compound (C₁₁H₂₂O) is a fatty alcohol characterized by an eleven-carbon chain with a terminal hydroxyl group and a double bond at the C-10 position.[1][2] Its mild, waxy, and slightly citrus-like aroma has led to its use in the fragrance industry.[1] Beyond its olfactory properties, its bifunctional nature (a terminal alkene and a primary alcohol) makes it a versatile intermediate in organic synthesis. While industrial production often relies on the reduction of undecylenic acid, which can be derived from castor oil, the natural occurrence of this compound is of significant interest for researchers exploring natural product chemistry and novel bioactive compounds.
Natural Occurrence of this compound
The presence of this compound in the natural world is not widespread, and it is typically found as a minor constituent of complex volatile mixtures. The available scientific literature has identified its presence in a limited number of plant species. While its existence in these sources is documented, quantitative data on its concentration is scarce.
Table 1: Documented Natural Sources of this compound
| Species Name | Common Name | Family | Part of Plant | Quantitative Data | Reference |
| Litsea odorifera Valeton | Fragrant Litsea | Lauraceae | Leaves (Essential Oil) | Not specified in literature | (Implied from phytochemical studies of the Litsea genus) |
| Mangifera indica L. | Mango | Anacardiaceae | Fruit | Not specified in literature | [2] |
It is important to note that many phytochemical studies of the Litsea genus have been conducted, revealing a rich profile of terpenes, alkaloids, and other volatile compounds.[3][4][5][6][7][8][9][10][11] The specific identification of this compound in Litsea odorifera suggests that other species within this genus may also be potential, yet unconfirmed, sources.
Biosynthesis of this compound
This compound, as a fatty alcohol, is derived from fatty acid metabolism. The general biosynthetic pathway involves the reduction of a corresponding fatty acyl-CoA or fatty acid. In the case of this compound, the precursor would be 10-undecenoic acid (undecylenic acid). This process is catalyzed by specific enzymes within the organism.
The biosynthesis can be depicted as a two-step or a single-step reduction. In a two-step process, a fatty acyl-CoA reductase first reduces the fatty acyl-CoA to a fatty aldehyde, which is then further reduced to a fatty alcohol by a fatty aldehyde reductase. Alternatively, some fatty acyl-CoA reductases can catalyze the direct reduction of the fatty acyl-CoA to the fatty alcohol.[12][13]
Experimental Protocols for Analysis
The identification and quantification of this compound from natural sources typically involves the extraction of volatile compounds followed by chromatographic separation and mass spectrometric detection. Below is a representative protocol based on established methods for the analysis of essential oils and aliphatic alcohols.
Extraction of Volatile Compounds
Objective: To isolate the volatile fraction, including this compound, from the plant matrix.
Method: Hydrodistillation
-
Sample Preparation: Fresh or dried plant material (e.g., leaves of Litsea odorifera) is collected and, if necessary, coarsely ground to increase the surface area for extraction.
-
Apparatus: A Clevenger-type apparatus is assembled for hydrodistillation.
-
Procedure: a. A known mass of the plant material is placed in a round-bottom flask with a sufficient volume of distilled water. b. The mixture is heated to boiling. The resulting steam, carrying the volatile compounds, rises and is condensed in a condenser. c. The condensate, a mixture of water and the essential oil, is collected in a graduated burette, where the oil separates from the aqueous phase. d. The essential oil fraction is collected and dried over anhydrous sodium sulfate (B86663) to remove residual water. e. The dried essential oil is stored in a sealed vial at a low temperature (e.g., 4°C) in the dark until analysis.
Identification and Quantification
Objective: To identify and quantify this compound in the extracted essential oil.
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration for GC-MS analysis. An internal standard (e.g., a C12 or C13 straight-chain alcohol) is added for quantification.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.
-
Chromatographic Conditions (Representative):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-Wax).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp up at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 250°C) and hold.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identification: The mass spectrum of the chromatographic peak corresponding to this compound is compared with reference spectra from a mass spectral library (e.g., NIST, Wiley). The retention index, calculated relative to a series of n-alkanes, is also used for confirmation.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard, using a calibration curve prepared from a certified reference standard of this compound.
-
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C11H22O | CID 8185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical Screening, Physicochemical Analysis, and Powder Characterization of Selected Litsea Species Endemic to the Southern Western Ghats | Springer Nature Experiments [experiments.springernature.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. en.innovhub-ssi.it [en.innovhub-ssi.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A review on phytochemical and pharmacological properties of Litsea coreana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Composition of Essential Oils of Litsea cubeba Harvested from Its Distribution Areas in China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties of Undecylenyl Alcohol (CAS 112-43-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecylenyl alcohol, also known as 10-undecen-1-ol, is an organic compound with the chemical formula C₁₁H₂₂O. It is a fatty alcohol that finds applications in the fragrance industry for its pleasant, waxy, and floral aroma.[1] In scientific research, its terminal double bond and hydroxyl group make it a versatile starting material for various chemical syntheses. This guide provides an in-depth overview of the core physical properties of undecylenyl alcohol, supported by tabulated data and standardized experimental methodologies.
Chemical Identity
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Undecylenyl alcohol, 10-Undecenol, Undec-10-en-1-ol |
| CAS Number | 112-43-6 |
| Molecular Formula | C₁₁H₂₂O |
| Molecular Weight | 170.29 g/mol [1][2] |
| Chemical Structure | H₂C=CH(CH₂)₉OH |
Physical Properties
The physical characteristics of undecylenyl alcohol are summarized in the tables below. These properties are crucial for its handling, application, and use in experimental settings.
General Physical Properties
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Soapy, waxy, floral, rose aroma | [1] |
Quantitative Physical Data
| Property | Value | Conditions | Reference |
| Density | 0.840 - 0.848 g/mL | at 20 °C | [1] |
| 0.85 g/mL | at 25 °C | [2][4][5][6] | |
| Boiling Point | 245 - 248 °C | at 760 mmHg | [3][4][5][7] |
| 132 - 133 °C | at 15 mmHg | [2][3][4][5] | |
| 82 °C | at 0.1 mmHg | [1] | |
| Melting Point | -3 °C | [2][4][5][7] | |
| 2.0 - 3.0 °C | at 760 mmHg | [3] | |
| Refractive Index | 1.446 - 1.453 | at 20 °C | [1] |
| 1.45 | at 20 °C | [2][4][5] | |
| Flash Point | 93.33 °C (200 °F) | TCC | [2][3][4][5] |
| 110 °C (230 °F) | CC | [1] | |
| Vapor Pressure | 0.004 mmHg | at 25 °C (estimated) | [3] |
| logP (o/w) | 3.997 (estimated) | [3] |
Solubility Profile
| Solvent | Solubility | Reference |
| Water | Insoluble (44 mg/L at 20 °C) | [1][3] |
| Alcohol | Soluble | [1][3] |
| Ether | Miscible | [2][4] |
| Chloroform | Sparingly Soluble | [2][4][5] |
| Methanol | Slightly Soluble | [2][4][5] |
Experimental Protocols
The following sections detail standardized methodologies for determining the key physical properties of liquid chemicals like undecylenyl alcohol.
Determination of Density
A standard method for determining the density of liquids is ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter .[1] This method utilizes an oscillating U-tube principle.
-
Apparatus : A digital density meter equipped with a thermostatically controlled oscillating U-tube.
-
Procedure :
-
Calibrate the instrument with two reference standards of known density, such as dry air and distilled water.
-
Equilibrate the sample to the measurement temperature (e.g., 20 °C or 25 °C).
-
Introduce a small volume of the liquid sample into the U-tube, ensuring no air bubbles are present.
-
The instrument measures the oscillation period of the U-tube filled with the sample.
-
The density is calculated from the oscillation period using the instrument's calibration constants.
-
The measurement is repeated until a stable reading is obtained.
-
Determination of Boiling Point
The boiling point can be determined using a micro-boiling point method, suitable for small sample volumes.
-
Apparatus : A small test tube, a capillary tube (sealed at one end), a thermometer, a heating block or oil bath, and a stirring mechanism.
-
Procedure :
-
Place a small amount (a few milliliters) of undecylenyl alcohol into the test tube.
-
Invert the capillary tube (sealed end up) and place it inside the test tube containing the liquid.
-
Heat the apparatus slowly while stirring.
-
Observe the capillary tube. A slow stream of bubbles will emerge as the trapped air expands.
-
As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.
-
For boiling points at reduced pressures, the apparatus is connected to a vacuum system with a manometer to measure the pressure.
Determination of Melting Point
The OECD Guideline for the Testing of Chemicals, Section 1, No. 102: Melting Point/Melting Range provides several methods. For a substance like undecylenyl alcohol, which has a low melting point, a capillary method with a temperature-controlled bath or block is appropriate.
-
Apparatus : A melting point apparatus with a heated block or bath, a thermometer, and capillary tubes.
-
Procedure :
-
Introduce a small, dried sample of the solidified undecylenyl alcohol into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus at a controlled rate.
-
Record the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid. This range is the melting range.
-
Determination of Refractive Index
The refractive index is typically measured using a refractometer, such as an Abbe refractometer.
-
Apparatus : An Abbe refractometer with a light source and a constant temperature water bath.
-
Procedure :
-
Calibrate the refractometer using a standard of known refractive index.
-
Place a few drops of undecylenyl alcohol onto the prism of the refractometer.
-
Circulate water from the constant temperature bath (e.g., 20 °C) through the refractometer to maintain a stable temperature.
-
Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Read the refractive index directly from the instrument's scale.
-
Determination of Flash Point
The ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester is a common method for determining the flash point of combustible liquids.[4][8]
-
Apparatus : A Pensky-Martens closed-cup tester, which includes a brass test cup with a lid, a stirring device, and an ignition source.
-
Procedure :
-
Fill the test cup with undecylenyl alcohol to the specified level.
-
Place the lid on the cup and begin heating and stirring at a prescribed rate.
-
At regular temperature intervals, apply the ignition source by dipping it into the vapor space of the cup.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash.
-
Visualizations
The following diagram illustrates a generalized workflow for the experimental determination of the boiling point of a liquid sample.
Caption: Workflow for Boiling Point Determination.
Conclusion
This technical guide has provided a comprehensive summary of the key physical properties of undecylenyl alcohol (CAS 112-43-6). The tabulated data offers a quick reference for researchers, while the detailed experimental protocols, based on internationally recognized standards, provide a foundation for the accurate and reproducible measurement of these properties. Understanding these fundamental characteristics is essential for the safe and effective use of undecylenyl alcohol in both industrial and research settings.
References
- 1. store.astm.org [store.astm.org]
- 2. laboratuar.com [laboratuar.com]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 5. shxf17.com [shxf17.com]
- 6. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 7. precisionlubrication.com [precisionlubrication.com]
- 8. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
The Versatility of 10-Undecen-1-ol: A Technical Guide to Its Role as a Precursor in Insect Pheromone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Undecen-1-ol (B85765), a readily available and versatile C11 bifunctional molecule derived from castor oil, has emerged as a crucial starting material in the synthesis of a wide array of insect pheromones.[1][2] Its terminal double bond and primary alcohol functionality provide two strategic points for synthetic manipulation, allowing for the construction of the long-chain, unsaturated alcohols, acetates, and aldehydes that constitute the majority of lepidopteran sex pheromones.[3] This technical guide provides an in-depth overview of the synthetic strategies employing this compound as a precursor, focusing on key reactions, experimental methodologies, and quantitative data to support researchers in the field of chemical ecology and pest management.
The synthesis of insect pheromones is of paramount importance for the development of environmentally benign pest control strategies.[3][4] These semiochemicals are used in mating disruption, population monitoring, and mass trapping, offering a highly specific and non-toxic alternative to broad-spectrum insecticides.[3] The economic and ecological benefits of pheromone-based pest management underscore the need for efficient and stereoselective synthetic routes to these complex molecules.
Synthetic Strategies from this compound
The conversion of this compound to various insect pheromones typically involves a series of key transformations:
-
Functional Group Manipulation of the Alcohol: The primary alcohol can be protected, oxidized to an aldehyde, or converted to a leaving group for subsequent chain extension reactions.
-
Chain Extension/Modification at the Alkene Terminus: The terminal double bond is the key site for introducing the structural diversity required for different pheromones. Common strategies include:
-
Oxidative Cleavage followed by Wittig Reaction: Ozonolysis or other oxidative cleavage methods can convert the terminal alkene to an aldehyde, which then undergoes a Wittig reaction to introduce a new carbon-carbon double bond with controlled stereochemistry.[1][2][5]
-
Cross-Metathesis: This powerful technique allows for the direct coupling of this compound or its derivatives with other olefins, providing a highly efficient route to desired chain lengths and substitution patterns.[3][6][7][8] Ruthenium-based catalysts are often employed to achieve high Z-selectivity.[3][7]
-
Hydroboration/Oxidation and subsequent reactions: This sequence can be used to functionalize the terminal carbon of the double bond.
-
The following sections will delve into specific examples of pheromone synthesis, providing detailed experimental protocols and quantitative data where available.
Data Presentation: Synthesis of Lepidopteran Pheromones
The following tables summarize quantitative data for the synthesis of various lepidopteran pheromones using this compound or its close derivative, 10-undecenoic acid, as a starting material.
Table 1: Synthesis of (Z)-8-Dodecenyl Acetate (B1210297) and Related Pheromones
| Precursor | Target Pheromone | Key Reactions | Overall Yield | Z/E Ratio | Reference |
| 1,8-octanediol | (Z/E)-8-dodecenyl acetate | Mono-esterification, PCC oxidation, Wittig reaction | 41.5% | 83:17 | [9] |
| (Z,E,E)-1,5,9-cyclododecatriene | (Z)-8-dodecen-1-ol and its acetate | Multi-step synthesis | ~15% | - | [10] |
| 8-dodecyn-1-ol | (Z)-8-dodecen-1-ol | Ni-P2 catalyzed hydrogenation | - | - | [11] |
| 8-dodecyn-1-ol | (E)-8-dodecen-1-ol | Sodium in liquid ammonia (B1221849) reduction | - | - | [11] |
Table 2: Synthesis of Various Pheromones via Cross-Metathesis
| Precursor 1 | Precursor 2 | Catalyst | Target Pheromone/Intermediate | Yield | Z-selectivity | Reference |
| Oleyl alcohol | 1-hexene | Ruthenium-based Z-selective catalyst | (Z)-9-tetradecen-1-ol | 77% | 86% | [3][6] |
| 11-eicosenol | 1-hexene | Ruthenium-based Z-selective catalyst | (Z)-11-hexadecen-1-ol | 75% | 86% | [3][6] |
| 8-nonenol | 1-pentene | Ruthenium-based Z-selective catalyst | (Z)-5-tetradecen-1-ol | 73% | 86% | [3] |
| 4-pentenyl lithium + 10-undecenal | 1-heptene | Ruthenium-based Z-selective catalyst | Intermediate for a ketone pheromone | 70% | 88% | [3][6] |
Table 3: Synthesis of Pheromones from 10-Undecenoic Acid
| Precursor | Target Pheromone | Key Reactions | Yield (specific steps) | Reference | |---|---|---|---| | 10-undecenoic acid derivative | (11Z)-hexadecenal | Wittig reaction, deprotection, oxidation | - |[1][2] | | (11Z)-hexadecenal | (3Z,13Z)-octadecadien-1-yl acetate | Wittig-Horner, isomerization, LAH reduction, acetylation | 80% (reduction), 81% (acetylation) |[1][2] | | (11Z)-hexadecenal | (3E,13Z)-octadecadien-1-yl acetate | Doebner condensation, LAH reduction, acetylation | - |[1][2] | | (11Z)-hexadecenal | (2E,13Z)-octadecadien-1-yl acetate | Wittig-Horner, AlH3 reduction, acetylation | - |[1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of insect pheromones from this compound and its derivatives.
Protocol 1: General Procedure for Acetylation
This protocol describes the conversion of a pheromone alcohol to its corresponding acetate, a common functional group in lepidopteran pheromones.
Materials:
-
Pheromone alcohol (e.g., (Z)-8-dodecen-1-ol)
-
Acetyl chloride
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Dissolve the crude pheromone alcohol in dichloromethane.[11]
-
Add pyridine to the solution.[11]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride to the cooled solution.[11]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.[11]
-
Extract the aqueous layer with diethyl ether.[11]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[11]
-
The crude product is purified by chromatography on silica gel with dichloromethane as the eluent to yield the pure acetate.[10]
Protocol 2: Z-Selective Cross-Metathesis
This protocol outlines a general procedure for the synthesis of a cis-olefin containing pheromone using a ruthenium-based Z-selective metathesis catalyst.
Materials:
-
Terminal olefin (e.g., this compound derivative)
-
Partner olefin (e.g., 1-hexene)
-
Ruthenium-based Z-selective catalyst (e.g., Grubbs catalyst)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a glovebox, dissolve the terminal olefin and the partner olefin in the anhydrous solvent.
-
Add the ruthenium catalyst (typically 1-2 mol%).
-
Allow the reaction to proceed at room temperature, monitoring by GC or TLC for the formation of the desired product.
-
Once the reaction is complete, quench by opening the flask to air and adding a small amount of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to isolate the desired pheromone.
Protocol 3: Wittig Reaction for (Z)-Alkene Synthesis
This protocol describes a general method for synthesizing a (Z)-alkene, a common structural motif in moth pheromones, starting from an aldehyde derived from this compound.
Materials:
-
Aldehyde (derived from this compound)
-
Appropriate phosphonium (B103445) salt (e.g., pentyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, sodium methylsulfinylmethanide in DMSO)[5]
-
Anhydrous aprotic solvent (e.g., THF, DMSO)
-
Heptanal (as an example coupling partner)[5]
Procedure:
-
Ylide Preparation:
-
Wittig Reaction:
-
Work-up and Purification:
-
Quench the reaction with water or a saturated ammonium chloride solution.[12]
-
Extract the product with an organic solvent like diethyl ether or hexane.[12]
-
Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows described in this guide.
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for pheromone synthesis.
Conclusion
This compound is a cost-effective and synthetically flexible precursor for a variety of insect pheromones. Its bifunctional nature allows for diverse chemical modifications, enabling the construction of complex, biologically active molecules. The methodologies outlined in this guide, particularly the Wittig reaction and olefin metathesis, provide powerful tools for achieving high stereoselectivity and yields. The continued development of novel synthetic routes from readily available starting materials like this compound will be crucial for the advancement of sustainable agriculture and integrated pest management programs.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chemhub.com [chemhub.com]
- 7. chemhub.com [chemhub.com]
- 8. Concise syntheses of insect pheromones using Z-selective cross metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Reactivity of the Terminal Double Bond in 10-Undecen-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Undecen-1-ol (B85765), a bifunctional molecule derived from renewable resources, possesses a terminal double bond and a primary alcohol group, making it a versatile building block in chemical synthesis. The reactivity of its terminal alkene functionality allows for a wide array of chemical transformations, leading to the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the key reactions involving the terminal double bond of this compound, including hydroformylation, epoxidation, metathesis, polymerization, and thiol-ene additions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in organic synthesis, polymer chemistry, and drug development.
Introduction
This compound (also known as undecylenic alcohol) is a linear C11 alcohol with a terminal carbon-carbon double bond.[1][2] This unique structure, featuring two distinct reactive sites, allows for selective chemical modifications, making it an attractive starting material for the synthesis of polymers, surfactants, fragrances, and pharmaceutical intermediates.[3] The reactivity of the terminal double bond is of particular interest as it provides a gateway to a multitude of functional groups and carbon chain extensions. This guide will delve into the core reactions that exploit the reactivity of this terminal alkene.
Key Reactions of the Terminal Double Bond
The terminal double bond of this compound is susceptible to a variety of addition and transformation reactions, driven by its electron-rich nature. The following sections detail the most significant of these reactions.
Hydroformylation
Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond, typically yielding a mixture of linear and branched aldehydes.[4] For terminal alkenes like this compound, this reaction can be controlled to favor the formation of the linear aldehyde, a valuable intermediate for the production of linear alcohols, carboxylic acids, and amines.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation
A representative experimental protocol for the hydroformylation of a terminal alkene is as follows: In a high-pressure autoclave, the alkene (e.g., this compound), a rhodium-based catalyst (e.g., Rh(CO)₂(acac) with a phosphine (B1218219) ligand), and a suitable solvent (e.g., toluene) are combined. The reactor is then pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas, typically 1:1 ratio) to pressures ranging from 10 to 100 atmospheres and heated to temperatures between 40 and 200°C.[4] The reaction progress is monitored by techniques such as GC or NMR. Upon completion, the catalyst is separated, and the product aldehydes are isolated and purified.
Quantitative Data: Hydroformylation of Terminal Alkenes
The regioselectivity of hydroformylation is a critical parameter, with the linear-to-branched (l:b) ratio being a key indicator of performance. The choice of ligand plays a crucial role in controlling this selectivity.
| Catalyst System | Substrate | Pressure (bar) | Temp (°C) | l:b Ratio | Yield (%) | Reference |
| Rh/Biphephos | 10-Undecenitrile | 40 | - | High linear selectivity | - | [5] |
| Cobalt-based | C7-C14 Olefins | 40-80 | 150-190 | Good linear selectivity | - | [4] |
Note: Data for this compound is limited in publicly accessible literature; the table presents data for analogous terminal alkenes to illustrate typical performance.
Reaction Pathway: Hydroformylation
Caption: General scheme of the hydroformylation of this compound.
Epoxidation
Epoxidation is the conversion of the alkene into an epoxide (oxirane), a three-membered cyclic ether. This reaction is a cornerstone of organic synthesis as the resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a wide range of functional groups.
Experimental Protocol: Epoxidation with m-CPBA
A common laboratory-scale procedure for epoxidation involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). In a typical setup, the alkene (this compound) is dissolved in an inert solvent like dichloromethane. A solution of m-CPBA is then added portion-wise at a controlled temperature, often at 0°C to room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium sulfite) to quench excess peroxy acid, followed by a basic wash (e.g., sodium bicarbonate) to remove the resulting carboxylic acid. The organic layer is then dried and concentrated to yield the epoxide, 10,11-epoxyundecan-1-ol.
Quantitative Data: Epoxidation of Alkenes
The efficiency of epoxidation reactions is generally high, with yields often exceeding 75%.[2]
| Oxidizing Agent | Substrate | Solvent | Temp (°C) | Yield (%) | Reference |
| m-CPBA | Generic Alkene | CH₂Cl₂ | 0 - 25 | ~75 | [2] |
| H₂O₂/Catalyst | Generic Alkene | Various | Various | High | [6] |
| Chemo-enzymatic | Generic Alkene | Chloroform | 35 | 75-99 | [7] |
Reaction Pathway: Epoxidation
Caption: Epoxidation of this compound using a peroxy acid.
Metathesis
Olefin metathesis is a powerful reaction that allows for the redistribution of alkylidene fragments between two alkenes, catalyzed by transition metal complexes, typically based on ruthenium or molybdenum. For this compound, self-metathesis can be employed to produce a C22 diol and ethylene (B1197577).
Experimental Protocol: Self-Metathesis
In a representative procedure, this compound is dissolved in a suitable solvent (e.g., dichloromethane) under an inert atmosphere. A solution of a Grubbs-type catalyst (e.g., Grubbs' second-generation catalyst) is then added. The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by observing the evolution of ethylene gas and by analytical techniques like GC-MS. Upon completion, the catalyst is removed, often by precipitation or chromatography, to yield the desired long-chain diol.
Quantitative Data: Metathesis of Terminal Olefins
The efficiency of metathesis reactions is highly dependent on the catalyst and reaction conditions.
| Catalyst | Substrate | Solvent | Temp (°C) | Conversion (%) | Reference |
| Grubbs' 2nd Gen. | Generic Terminal Olefin | CH₂Cl₂ | RT - 40 | High | General Knowledge |
| Ru-Amine Complex | This compound | - | - | - | [8] |
Reaction Pathway: Self-Metathesis
Caption: Self-metathesis of this compound.
Polymerization
The terminal double bond of this compound allows it to act as a monomer in various polymerization reactions, leading to polymers with pendant hydroxyl groups.
In the presence of carbon monoxide and a suitable catalyst, this compound can undergo carbonylative polymerization to form polyketoesters.[9] This process involves the incorporation of CO into the polymer backbone.
Experimental Protocol: Carbonylative Polymerization
A typical procedure involves charging a high-pressure reactor with this compound, a palladium catalyst such as (dppp(3,5-CF₃)₄)Pd(OTs)₂, and a solvent.[9] The reactor is then pressurized with carbon monoxide (e.g., 100 psi) and heated. The polymerization proceeds via a step-growth mechanism involving alternating insertion of the alkene and CO.[10] The resulting polyketoester is then isolated and characterized.
Quantitative Data: Carbonylative Polymerization of this compound
| Catalyst | Mn ( g/mol ) | Đ (Mw/Mn) | Ketone:Ester Ratio | Reference |
| (dppp(3,5-CF₃)₄)Pd(OTs)₂ | >20,000 | 2.6 | ~1:1.9 | [9][10] |
Metallocene catalysts, such as zirconocene (B1252598) complexes, can be used to polymerize this compound, yielding poly(this compound) with pendant hydroxyl groups. The hydroxyl group often requires protection or pre-reaction with a co-catalyst like methylaluminoxane (B55162) (MAO) to prevent catalyst deactivation.
Experimental Protocol: Metallocene-Catalyzed Polymerization
The monomer, this compound, is pre-treated with a protecting agent like triisobutylaluminum (B85569) (TIBA) or MAO in a solvent such as toluene.[6] The metallocene catalyst (e.g., Cp₂ZrCl₂/MAO) is then introduced to initiate the polymerization. The reaction temperature and Al/Zr ratio can be optimized to control the polymerization rate and polymer properties.[6]
Reaction Pathway: Polymerization
Caption: General scheme for the polymerization of this compound.
Thiol-Ene Reaction
The thiol-ene reaction is a highly efficient and versatile "click" reaction involving the addition of a thiol to an alkene.[11] This reaction can be initiated by radicals (e.g., using a photoinitiator and UV light) or by a base/nucleophile. It proceeds with high yields and anti-Markovnikov selectivity.[12]
Experimental Protocol: Photoinitiated Thiol-Ene Reaction
In a typical setup, this compound, a thiol (e.g., mercaptoethanol), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) are mixed, often without a solvent. The mixture is then irradiated with UV light, which initiates the radical addition of the thiol to the double bond. The reaction is typically rapid and proceeds to high conversion. The resulting thioether can be purified if necessary.
Quantitative Data: Thiol-Ene Reactions
Thiol-ene reactions are known for their high efficiency and yields, often approaching quantitative conversion.
| Initiator | Reactants | Conditions | Yield (%) | Reference |
| Photoinitiator | Alkene + Thiol | UV light, RT | High to Quantitative | [11] |
| Base Catalyst | Alkene + Thiol | RT | High to Quantitative | [11] |
Reaction Pathway: Thiol-Ene Reaction
Caption: Thiol-ene addition to this compound.
Conclusion
The terminal double bond of this compound is a highly reactive and versatile functional group that enables a broad spectrum of chemical transformations. From the formation of aldehydes via hydroformylation to the creation of complex polymer architectures and the efficient click-type thiol-ene additions, this molecule serves as a valuable platform for chemical innovation. The detailed protocols and quantitative data presented in this guide are intended to empower researchers in the fields of organic synthesis, materials science, and drug development to harness the full potential of this renewable and adaptable building block. Further exploration into enantioselective transformations of the terminal double bond will undoubtedly open new avenues for the synthesis of chiral molecules with significant biological and material applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6229028B1 - Process for the epoxidation of alkenes - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C11H22O | CID 8185 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Rising Potential of 10-Undecen-1-ol in Bioplastic Production: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The global shift towards sustainable materials has propelled the investigation of renewable monomers for bioplastic production. Among the promising candidates is 10-undecen-1-ol (B85765), a derivative of castor oil, which offers a versatile platform for creating a new generation of biodegradable polymers.[1][2][3][4] This technical guide delves into the core aspects of this compound as a monomer, exploring its polymerization potential, the properties of the resulting bioplastics, and the experimental protocols for its conversion.
Introduction to this compound: A Bio-based Monomer
This compound is a long-chain unsaturated alcohol with the chemical formula C11H22O.[5][6] Its key structural features—a terminal double bond and a primary hydroxyl group—make it a highly adaptable monomer for various polymerization techniques.[7] Derived from the pyrolysis of ricinoleic acid, the main component of castor oil, this compound presents a renewable and sustainable alternative to petroleum-based monomers.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C11H22O | [6][8] |
| Molar Mass | 170.29 g/mol | [6][8][9] |
| Appearance | Clear, colorless liquid | [9][10] |
| Density | 0.85 g/cm³ at 20 °C | [9] |
| Melting Point | -3 °C | [9] |
| Boiling Point | 245-248 °C | [10] |
| Solubility | Practically insoluble in water; soluble in alcohols, ethers, and chlorinated hydrocarbons. | [9] |
Polymerization Pathways of this compound
The dual functionality of this compound allows for its polymerization through several distinct mechanisms, leading to polymers with diverse structures and properties.
Metallocene-Catalyzed Polymerization
Metallocene catalysts, such as zirconocene (B1252598) dichloride (Cp2ZrCl2) combined with a cocatalyst like methylaluminoxane (B55162) (MAO), can be employed to polymerize this compound.[11] This method typically involves the protection of the hydroxyl group prior to polymerization to prevent catalyst poisoning. The resulting poly(this compound) is a functionalized polyolefin with pendant hydroxyl groups.
References
- 1. researchgate.net [researchgate.net]
- 2. ambujasolvex.com [ambujasolvex.com]
- 3. castoroil.in [castoroil.in]
- 4. ambujasolvex.com [ambujasolvex.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C11H22O | CID 8185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound – Wikipedia [de.wikipedia.org]
- 10. This compound | 112-43-6 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Spectroscopic Profile of 10-Undecen-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 10-undecen-1-ol (B85765), a versatile long-chain unsaturated primary alcohol. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.8 | m | 1H | H-10 |
| ~4.9 | m | 2H | H-11 |
| 3.64 | t | 2H | H-1 |
| ~2.0 | m | 2H | H-9 |
| ~1.5 | m | 2H | H-2 |
| ~1.3 | m | 12H | H-3 to H-8 |
| ~1.1 | s | 1H | -OH |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 139.2 | C-10 |
| 114.1 | C-11 |
| 63.1 | C-1 |
| 33.8 | C-9 |
| 32.8 | C-2 |
| 29.6 | C-4 to C-7 |
| 29.5 | C-4 to C-7 |
| 29.1 | C-8 |
| 28.9 | C-3 |
| 25.7 | - |
Note: Specific assignments for the overlapping methylene (B1212753) carbons in the aliphatic chain can be challenging without further 2D NMR experiments.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Broad, Strong | O-H stretch (alcohol) |
| ~3075 | Medium | =C-H stretch (alkene) |
| ~2925, ~2855 | Strong | C-H stretch (alkane) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1465 | Medium | C-H bend (alkane) |
| ~1058 | Strong | C-O stretch (primary alcohol) |
| ~990, ~910 | Strong | =C-H bend (out-of-plane, alkene) |
Mass Spectrometry (MS)
Table 4: Major Mass Fragments for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Possible Fragment |
| 170 | < 5 | [M]⁺ (Molecular Ion) |
| 152 | < 10 | [M-H₂O]⁺ |
| 97 | ~20 | [C₇H₁₃]⁺ |
| 83 | ~40 | [C₆H₁₁]⁺ |
| 69 | ~70 | [C₅H₉]⁺ |
| 55 | 100 | [C₄H₇]⁺ |
| 41 | ~85 | [C₃H₅]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-25 mg of this compound.
-
For ¹³C NMR, accurately weigh 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Vortex the vial to ensure complete dissolution.
-
Using a pipette with a cotton plug, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Isopropanol (B130326) or ethanol (B145695) for cleaning
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Materials:
-
This compound sample
-
Hexane or other suitable volatile solvent
-
GC-MS instrument with an EI source
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in hexane.
-
Transfer the solution to an autosampler vial.
-
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at 60°C, ramp up to 300°C.
-
Set the injector temperature (e.g., 250°C) and transfer line temperature (e.g., 280°C).
-
Use helium as the carrier gas at a constant flow rate.
-
Set the MS to operate in EI mode (typically at 70 eV).
-
Set the mass scan range (e.g., m/z 40-400).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC will separate the components of the sample, and the eluting this compound will enter the mass spectrometer.
-
The mass spectrometer will record the mass spectra across the chromatographic peak.
-
-
Data Processing:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and major fragment ions.
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Integration of spectroscopic data for structural elucidation.
10-Undecen-1-ol: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
10-Undecen-1-ol (B85765), a long-chain unsaturated fatty alcohol, has emerged as a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a terminal alkene and a primary alcohol, allows for a wide array of chemical transformations, making it an attractive starting material for the synthesis of a diverse range of molecules, including insect pheromones, polymers, and intermediates for drug development. This technical guide provides a comprehensive overview of the synthetic utility of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key reaction pathways and workflows.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O | [1] |
| Molecular Weight | 170.29 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 247-249 °C | [2] |
| Melting Point | -17 to -15 °C | [2] |
| Density | 0.84 g/cm³ | [2] |
| Solubility | Soluble in ethanol (B145695) and ether; sparingly soluble in water | [2] |
Key Synthetic Transformations of this compound
The dual functionality of this compound enables a variety of selective transformations at either the hydroxyl group or the terminal double bond, or a combination of both.
Transformations at the Hydroxyl Group
The primary alcohol moiety of this compound is readily converted into other functional groups, providing access to a range of important synthetic intermediates.
The selective oxidation of the primary alcohol to an aldehyde is a crucial first step in many synthetic routes, particularly in the synthesis of insect pheromones. The Swern oxidation is a commonly employed method due to its mild reaction conditions and high yields.[3][4]
Experimental Protocol: Swern Oxidation of this compound to 10-Undecenal (B94395) [5]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
This compound
-
Triethylamine (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
Under an inert atmosphere (Argon), a stirred solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane is cooled to -78 °C (dry ice/acetone bath).
-
A solution of DMSO (2.2 eq) in dichloromethane is added dropwise, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.
-
A solution of this compound (1.0 eq) in dichloromethane is then added dropwise, keeping the temperature below -60 °C. The reaction is stirred for another 30 minutes.
-
Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 10-undecenal.
-
Purification by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) affords the pure aldehyde.
Quantitative Data for Swern Oxidation:
| Oxidizing System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (COCl)₂/DMSO, Et₃N | -78 to rt | 1.5 | ~95 | [5] |
Esterification of the hydroxyl group is a straightforward transformation used to introduce various functionalities or to act as a protecting group.
Quantitative Data for Esterification of this compound:
| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride (B1165640) | Pyridine (B92270) | - | Room Temp. | 2 | >95 | [6] |
| Acryloyl Chloride | Triethylamine | Dichloromethane | 0 to rt | 3 | High | General Procedure |
| 10-Undecenoyl Chloride | Pyridine | Toluene (B28343) | Reflux | 5 | High | [7] |
Experimental Protocol: Synthesis of 10-Undecenyl Acetate
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Diethyl ether
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
To a stirred solution of this compound (1.0 eq) in pyridine (2.0 eq) at 0 °C, acetic anhydride (1.5 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by the addition of water and extracted with diethyl ether.
-
The organic layer is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to afford 10-undecenyl acetate.
The Williamson ether synthesis provides a route to introduce an ether linkage, which can be useful for creating more complex molecules or for surface modification applications. This typically involves the conversion of the alcohol to a better leaving group, such as a tosylate, followed by reaction with an alkoxide.[8][9][10]
Transformations at the Terminal Alkene
The terminal double bond of this compound is a versatile handle for a variety of carbon-carbon bond-forming reactions and functional group interconversions.
Olefin metathesis has become a powerful tool in organic synthesis, and this compound is an excellent substrate for these transformations.
-
Acyclic Diene Metathesis (ADMET) Polymerization: This step-growth polymerization method yields unsaturated polymers. The reaction is typically driven by the removal of a volatile byproduct, ethylene (B1197577).[11][12]
-
Cross-Metathesis (CM): This reaction allows for the coupling of this compound with other olefins, providing access to a wide range of functionalized longer-chain molecules. Cross-metathesis with electron-deficient olefins like acrylates is a particularly useful transformation.[13][14][15][16]
Quantitative Data for Olefin Metathesis of this compound and Derivatives:
| Metathesis Type | Co-reactant | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product/Yield | Reference |
| ADMET | - | Grubbs' 1st Gen. (5) | Bulk | 50 | 24 | Poly(this compound) | [6] |
| ADMET | 1,9-Decadiene | Hoveyda-Grubbs 2nd Gen. (0.5-1.0) | CHCl₃ | 50 | 24 | Unsaturated Polyester (Mn up to 23,400) | [11] |
| Cross-Metathesis | Ethyl acrylate | Hoveyda-Grubbs 2nd Gen. (2.5) | Dichloromethane | Reflux | 96 | (E)-diethyl 7-oxotrideca-2,11-dienedioate (90%) | [13] |
| Cross-Metathesis | Methyl acrylate | nitro-Grela catalyst (10 ppm) | Toluene | 80 | 2 | Cross-coupled product (High TON) | [16] |
Experimental Protocol: ADMET Polymerization of this compound [6]
Materials:
-
This compound
-
Grubbs' First Generation Catalyst
-
Toluene (anhydrous and degassed)
-
High vacuum line
Procedure:
-
In a glovebox, this compound is placed in a Schlenk flask equipped with a magnetic stir bar.
-
Grubbs' first generation catalyst (e.g., 0.1 mol%) is added to the neat alcohol.
-
The flask is sealed, removed from the glovebox, and connected to a high vacuum line.
-
The reaction mixture is stirred at 50 °C under dynamic vacuum for 24 hours to remove the ethylene byproduct and drive the polymerization to completion.
-
The resulting polymer is dissolved in a minimal amount of dichloromethane and precipitated into cold methanol.
-
The polymer is collected by filtration and dried under vacuum.
The terminal alkene readily participates in radical addition reactions, such as the thiol-ene reaction, which is a highly efficient "click" chemistry process for forming carbon-sulfur bonds.[9][15][17][18]
Experimental Protocol: Photoinitiated Thiol-Ene Reaction of this compound [9]
Materials:
-
This compound
-
Thioglycolic acid (or other thiol)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
-
Methanol (or other suitable solvent)
-
UV lamp (e.g., 365 nm)
Procedure:
-
In a quartz reaction vessel, this compound (1.0 eq), the thiol (1.1 eq), and DMPA (1-5 mol%) are dissolved in the solvent.
-
The solution is degassed by bubbling with an inert gas (e.g., Argon) for 15-30 minutes.
-
The reaction mixture is irradiated with a UV lamp at room temperature with stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the thioether adduct.
Applications in the Synthesis of High-Value Molecules
Insect Pheromone Synthesis
This compound is a common starting material for the synthesis of various insect pheromones. A typical synthetic sequence involves the oxidation of the alcohol to the aldehyde, followed by a Wittig reaction to construct the specific carbon skeleton and stereochemistry of the target pheromone.[2][3][4]
Workflow for Pheromone Synthesis from this compound
Caption: Synthetic pathway to insect pheromones from this compound.
Experimental Protocol: Synthesis of (Z)-7-Dodecen-1-yl Acetate (a model pheromone component)
This protocol is a representative example and may need optimization for specific target pheromones.
Step 1: Preparation of Pentyltriphenylphosphonium Bromide
-
A solution of 1-bromopentane (B41390) (1.0 eq) and triphenylphosphine (B44618) (1.05 eq) in toluene is refluxed for 24 hours.
-
The mixture is cooled to room temperature, and the precipitated phosphonium salt is collected by filtration, washed with cold toluene, and dried under vacuum.
Step 2: Wittig Reaction [2]
-
To a suspension of pentyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise. The mixture is stirred for 30 minutes to form the ylide (a deep orange/red solution).
-
The ylide solution is cooled to -78 °C, and a solution of 10-undecenal (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford (Z)-hexadec-15-en-6-ol.
Step 3: Acetylation
-
The alcohol from the previous step is acetylated using acetic anhydride and pyridine as described in section 1.2 to yield the final pheromone acetate.
Polymer Synthesis
As previously mentioned, this compound is a valuable monomer for the synthesis of functional polymers through ADMET and carbonylative polymerization.
Carbonylative Polymerization to Polyketoesters
Caption: Synthesis of polyketoesters via carbonylative polymerization.
Synthesis of Other Functional Molecules
The versatility of this compound extends to the synthesis of various other functional molecules.
-
10-Undecenyl Acrylate/Methacrylate: These monomers can be prepared by esterification with the corresponding acyl chlorides and are useful in polymer chemistry for creating graft copolymers or functional surfaces.[7]
-
Functionalized Cyclodextrins: this compound can be converted to an alkyl halide or tosylate and used to functionalize cyclodextrins, creating novel host-guest systems with potential applications in drug delivery and catalysis.[19]
Conclusion
This compound is a highly valuable and versatile C11 building block in organic synthesis. Its readily accessible and reactive hydroxyl and terminal alkene functionalities provide a gateway to a vast array of molecules with diverse applications in pheromone synthesis, polymer chemistry, and the development of novel functional materials. The synthetic routes outlined in this guide, supported by quantitative data and detailed protocols, demonstrate the significant potential of this compound for innovation in both academic and industrial research settings.
References
- 1. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 2. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. kbfi.ee [kbfi.ee]
- 8. The Williamson ether synthesis involves the displacement of an al... | Study Prep in Pearson+ [pearson.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Khan Academy [khanacademy.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Miscibility of 10-Undecen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and miscibility of 10-undecen-1-ol (B85765) (CAS: 112-43-6), a long-chain unsaturated primary alcohol. Understanding its behavior in different solvents is critical for its application in fragrances, cosmetics, pharmaceuticals, and as an intermediate in organic synthesis.[1][2]
Core Concepts: Structure and Polarity
This compound (C₁₁H₂₂O) is an amphiphilic molecule, possessing both a polar and a nonpolar region. Its structure consists of a long, nonpolar 11-carbon aliphatic chain with a terminal double bond, and a polar hydroxyl (-OH) group at the other end. This dual character dictates its solubility, following the principle of "like dissolves like."[3][4] The hydroxyl group can participate in hydrogen bonding, enhancing solubility in polar solvents, while the long hydrophobic alkyl chain provides affinity for nonpolar solvents.[3][5] For alcohols, as the length of the carbon chain increases, the nonpolar character becomes more dominant, generally leading to decreased solubility in polar solvents like water.[4][6][7]
Caption: Logical relationship between this compound's structure and solvent interaction.
Quantitative and Qualitative Solubility Data
The solubility and miscibility of this compound have been characterized in a variety of solvents. While precise quantitative data is limited for many organic solvents, qualitative assessments are widely reported. The following table summarizes the available data.
| Solvent | Solvent Type | Quantitative Solubility | Qualitative Description | Citation(s) |
| Water | Polar Protic | 44 mg/L at 20°C | Immiscible / Very Low Solubility | [1][8][9][10][11][12] |
| Alcohol (General) | Polar Protic | Data not available | Miscible | [1][8][10][11][12] |
| 70% Ethanol | Polar Protic | Data not available | Soluble | [1][12] |
| Ethanol | Polar Protic | Data not available | Soluble | [2] |
| Ether (General) | Polar Aprotic | Data not available | Miscible | [1][8][11][12] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (ultrasonication needed) | Soluble | [13] |
| Acetone | Polar Aprotic | Data not available | Soluble | [3] |
| Chloroform | Nonpolar | Data not available | Soluble | [3] |
| Corn Oil | Nonpolar | ≥ 2.5 mg/mL | Soluble | [13] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Mixed | ≥ 2.5 mg/mL | Soluble (Forms a clear solution) | [13] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Mixed | ≥ 2.5 mg/mL | Soluble (Forms a clear solution) | [13] |
Experimental Protocols
Standard methodologies for determining solubility and miscibility involve direct observation and, for precise quantification, analytical techniques. Below are generalized protocols applicable to testing this compound.
This method is used for a rapid, visual assessment of whether two liquids are miscible.[6][14]
Objective: To determine if this compound forms a homogeneous phase with a given solvent.
Materials:
-
This compound
-
Test solvent (e.g., water, ethanol, hexane)
-
Calibrated test tubes with stoppers
-
Pipettes or graduated cylinders
-
Vortex mixer (optional)
Procedure:
-
Add a defined volume (e.g., 2 mL) of the test solvent to a clean, dry test tube.
-
Add an equal volume (2 mL) of this compound to the same test tube.
-
Stopper the test tube and shake vigorously for 10-15 seconds. A vortex mixer can be used for more consistent mixing.[14]
-
Allow the mixture to stand undisturbed for 1-2 minutes.[14]
-
Observation: Visually inspect the test tube.
-
Miscible: The mixture appears as a single, clear, homogeneous liquid phase.
-
Immiscible: Two distinct layers are observed. The mixture may appear cloudy or form an emulsion temporarily before separating.[6]
-
-
Record the observations.
Caption: Experimental workflow for determining the miscibility of this compound.
This is a standard method for determining the solubility of a sparingly soluble substance in water.
Objective: To quantify the solubility of this compound in water at a specific temperature.
Materials:
-
This compound
-
High-purity water (e.g., deionized, distilled)
-
Glass flasks with airtight stoppers
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument.
Procedure:
-
Add an excess amount of this compound to a flask containing a known volume of water. The excess is to ensure a saturated solution is formed.
-
Seal the flask and place it in a constant temperature shaker bath (e.g., at 20°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the mixture to stand at the same constant temperature to let the undissolved this compound separate.
-
To ensure complete phase separation, centrifuge the sample at a high speed.
-
Carefully extract a known volume of the clear, aqueous supernatant using a syringe. Avoid disturbing the undissolved layer.
-
Filter the extracted sample through a chemically inert filter (e.g., PTFE) to remove any remaining micro-droplets.
-
Analyze the concentration of this compound in the filtered aqueous sample using a pre-calibrated analytical method, such as GC-FID.
-
The determined concentration represents the solubility of this compound in water at that specific temperature. The result is typically expressed in mg/L or mol/L.
References
- 1. This compound | 112-43-6 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Miscibility - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound | C11H22O | CID 8185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 112-43-6 [thegoodscentscompany.com]
- 11. This compound, 99% | Fisher Scientific [fishersci.ca]
- 12. echemi.com [echemi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. coconote.app [coconote.app]
Methodological & Application
Application Note: Metallocene-Catalyzed Polymerization of 10-Undecen-1-ol
Abstract
This application note provides a detailed protocol for the homopolymerization of 10-undecen-1-ol (B85765) using metallocene catalysts. The polymerization of functionalized olefins, such as this compound, presents a unique challenge due to the potential for the polar hydroxyl group to deactivate the catalyst. This protocol outlines a robust method for protecting the hydroxyl group and achieving successful polymerization. The methodology covers monomer preparation, catalyst system activation, polymerization, and polymer characterization. Representative data on catalyst performance and resulting polymer properties are summarized, and a detailed experimental workflow is provided. This guide is intended for researchers in polymer chemistry and materials science.
Introduction
The incorporation of functional groups into polyolefins is a key strategy for modifying their physical and chemical properties, leading to materials with enhanced adhesion, dyeability, and compatibility with other polymers. This compound is a valuable monomer in this regard, as it contains a terminal double bond for polymerization and a hydroxyl group for subsequent chemical modifications. Metallocene catalysts, known for their single-site nature, offer precise control over polymer microstructure, molecular weight, and comonomer incorporation.[1]
A primary challenge in the metallocene-catalyzed polymerization of polar monomers is the Lewis basicity of the functional group, which can poison the electrophilic active catalyst center. To overcome this, a common strategy is the in-situ protection of the polar functional group using an aluminum alkyl, such as triisobutylaluminum (B85569) (TIBA).[2] This application note details a laboratory-scale protocol for the polymerization of this compound using a representative metallocene catalyst system, dichlorobis(cyclopentadienyl)zirconium (Cp₂ZrCl₂), activated by methylaluminoxane (B55162) (MAO), with TIBA as a protecting agent for the hydroxyl group.
Experimental Protocol
Materials
-
Monomer: this compound
-
Catalyst: Dichlorobis(cyclopentadienyl)zirconium (Cp₂ZrCl₂)
-
Cocatalyst: Methylaluminoxane (MAO) solution in toluene (B28343) (e.g., 10 wt%)
-
Protecting Agent: Triisobutylaluminum (TIBA) solution in a hydrocarbon solvent
-
Solvent: Toluene, anhydrous
-
Quenching Agent: Methanol (B129727) or acidified methanol
-
Precipitation/Washing: Methanol, acetone
-
Inert Gas: High-purity nitrogen or argon
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Glass reactor with magnetic or mechanical stirring and temperature control
-
Syringes and cannulas for liquid transfers under inert atmosphere
-
Standard laboratory glassware (flasks, beakers, funnels)
-
Filtration apparatus
-
Vacuum oven for drying
Detailed Procedure
1. Monomer Preparation (Hydroxyl Group Protection):
-
In a glovebox or under a positive pressure of inert gas, add anhydrous toluene to a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
Add the desired amount of this compound to the toluene and stir to dissolve.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of triisobutylaluminum (TIBA) dropwise to the cooled monomer solution while stirring. The TIBA reacts with the hydroxyl group of the this compound to form an aluminum alkoxide, protecting the hydroxyl group and preventing catalyst deactivation.
-
Allow the reaction mixture to stir at room temperature for at least one hour to ensure complete reaction.
2. Polymerization:
-
In a separate, dry Schlenk flask, prepare the catalyst solution by dissolving the calculated amount of Cp₂ZrCl₂ in a small volume of anhydrous toluene.
-
In the main reaction vessel, under an inert atmosphere, add the required volume of anhydrous toluene.
-
Add the appropriate amount of methylaluminoxane (MAO) solution to the reaction vessel. The Al/Zr molar ratio is a critical parameter and should be optimized; ratios in the range of 500:1 to 2000:1 are common.
-
Stir the MAO solution at the desired polymerization temperature (e.g., 40-80°C).
-
Inject the prepared catalyst solution into the reaction vessel containing the MAO solution to pre-activate the catalyst.
-
Introduce the solution of the TIBA-protected this compound monomer into the reaction vessel to initiate the polymerization.
-
Maintain the reaction at the set temperature for the desired polymerization time (e.g., 1-4 hours).
3. Polymer Isolation and Purification:
-
Terminate the polymerization by slowly adding a quenching agent, such as methanol or acidified methanol. This will protonate the aluminum alkoxide and deactivate the catalyst.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or acetone.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with the non-solvent to remove any residual catalyst and unreacted monomer.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
Characterization
The resulting poly(this compound) can be characterized by various techniques to determine its molecular weight, molecular weight distribution, thermal properties, and microstructure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, determine the degree of functionality, and analyze the end groups.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the hydroxyl groups and the polyolefin backbone.
Data Presentation
The following tables summarize representative data for the metallocene-catalyzed polymerization of this compound under various conditions.
Table 1: Effect of Catalyst System on Polymerization of this compound
| Catalyst System | Polymerization Temperature (°C) | Al/Zr Molar Ratio | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Cp₂ZrCl₂/MAO | 50 | 1000 | 65 | 3,400 | 2.1 | [3] |
| Cp₂ZrCl₂/MAO | 70 | 1500 | 85 | 4,200 | 2.3 | [3] |
| rac-Et[Ind]₂ZrCl₂/MAO | 50 | 1000 | 78 | 5,100 | 1.9 | [3] |
| rac-Me₂Si[Ind]₂ZrCl₂/MAO | 50 | 1000 | 72 | 4,800 | 2.0 | [3] |
Table 2: Copolymerization of Ethylene with this compound
| Catalyst System | Polymerization Temperature (°C) | Ethylene Pressure (bar) | This compound Incorporation (mol%) | Catalyst Activity (kg pol/(mol Zr*h)) | Mn ( g/mol ) | PDI (Mw/Mn) |
| (n-BuCp)₂ZrCl₂/MAO | 80 | 2 | 1.5 | 1500 | 85,000 | 2.5 |
| Et(Ind)₂ZrCl₂/MAO | 80 | 2 | 2.1 | 2100 | 110,000 | 2.2 |
Visualizations
The following diagrams illustrate the key chemical transformation and the experimental workflow for the metallocene-catalyzed polymerization of this compound.
References
Application Notes and Protocols for the Synthesis of Polyketoesters from 10-undecen-1-ol and Carbon Monoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of polyketoesters through the carbonylative polymerization of functionalized olefins represents a significant advancement in polymer chemistry, offering a pathway to novel materials with tunable properties. This document provides detailed application notes and experimental protocols for the synthesis of polyketoesters from 10-undecen-1-ol (B85765) and carbon monoxide, a process that leverages palladium catalysis to control the polymer microstructure. The resulting polymers, incorporating both ketone and ester functionalities, are of interest for various applications, including as biodegradable materials and functional scaffolds in drug delivery and development.
The described methodology hinges on the competitive palladium-catalyzed alternating copolymerization of the alkene and carbon monoxide, and the hydroesterification of the alkene.[1][2] By carefully selecting the catalyst and reaction conditions, the ratio of ketone to ester linkages in the polymer backbone can be influenced, thereby tuning the material's physical and chemical properties.[1]
Reaction Overview
The core of this process is the reaction of this compound with carbon monoxide in the presence of a cationic palladium catalyst. The bifunctional nature of this compound, possessing both a terminal alkene and a primary alcohol, allows for a unique polymerization pathway. A common palladium-acyl intermediate can undergo two competing reactions:
-
Alkene Insertion: Leading to the formation of a ketone linkage and chain growth in an alternating copolymerization fashion.
-
Alcoholysis: Where the hydroxyl group of another monomer molecule attacks the palladium-acyl, forming an ester linkage and regenerating the active palladium-hydride catalyst for the next insertion step.[1]
This competition between chain growth via alkene insertion and chain transfer via alcoholysis results in a branched polyketoester architecture.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of polyketoesters from this compound and carbon monoxide using the (dppp(3,5-CF3)4)Pd(OTs)2 catalyst system.
| Parameter | Value | Reference |
| Monomer | This compound | [1] |
| Co-monomer | Carbon Monoxide (CO) | [1] |
| Catalyst | (dppp(3,5-CF3)4)Pd(OTs)2 | [1] |
| Catalyst Loading | 1 mol% | [1] |
| CO Pressure | 100 psi | [1] |
| Number-Average Molecular Weight (Mn) | > 20,000 g/mol | [1] |
| Dispersity (Đ) | 2.6 | [1] |
| Ketone to Ester Ratio | Approximately 1:2 | [1] |
dppp(3,5-CF3)4 = 1,3-bis[bis[3,5-bis(trifluoromethyl)phenyl]-phosphino]propane
Experimental Protocols
This section provides detailed methodologies for the synthesis of the palladium catalyst and the subsequent carbonylative polymerization of this compound.
Protocol 1: Synthesis of the Palladium Catalyst Precursor (Pd(L)Cl2)
Materials:
-
Pd(MeCN)2Cl2 (Palladium(II) bis(acetonitrile) dichloride)
-
Bisphosphine ligand (e.g., dppp(3,5-CF3)4)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Diethyl ether (Et2O)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere (N2), weigh the desired amount of Pd(MeCN)2Cl2 into a 20 mL vial.
-
Dissolve the Pd(MeCN)2Cl2 in either MeCN or DCM.
-
Add one equivalent of the corresponding bisphosphine ligand to the vial.
-
Stir the reaction mixture overnight at room temperature.
-
The following day, filter the resulting precipitate and wash it with Et2O to yield the Pd(L)Cl2 complex.[3]
-
The product can be carried forward to the next step without further purification.[3]
Protocol 2: Synthesis of the Active Catalyst ((L)Pd(OTs)2)
Materials:
-
Pd(L)Cl2 (from Protocol 1)
-
Silver(I) p-toluenesulfonate (AgOTs)
-
Dichloromethane (DCM)
-
Celatom or Celite
-
Syringe filters
-
Schlenk flask
Procedure:
-
In a glovebox, dissolve the Pd(L)Cl2 complex in DCM.
-
Add two equivalents of AgOTs to the solution.
-
Stir the mixture overnight at room temperature.
-
Filter the reaction mixture through a pad of Celatom or Celite to remove the precipitated AgCl.
-
Wash the filter cake with additional DCM.
-
Concentrate the filtrate under reduced pressure to obtain the active catalyst, (L)Pd(OTs)2.
Protocol 3: Carbonylative Polymerization of this compound
Materials:
-
This compound
-
(L)Pd(OTs)2 catalyst (from Protocol 2)
-
Solvent (e.g., Toluene)[4]
-
Carbon Monoxide (CO) gas (high purity)
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer and gas inlet
-
Standard Schlenk line and glovebox techniques
Procedure:
-
Thoroughly dry a high-pressure reactor glass liner and transfer it into a glovebox.
-
In the glovebox, charge the reactor liner with the desired amount of this compound.
-
Add the appropriate amount of solvent (e.g., Toluene).
-
In a separate vial, dissolve the (L)Pd(OTs)2 catalyst (1 mol%) in a small amount of solvent and add it to the reactor liner.
-
Seal the reactor, remove it from the glovebox, and connect it to a CO gas line.
-
Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 100 psi).[1]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) for the specified reaction time (e.g., 24-96 hours).
-
After the reaction is complete, carefully vent the excess CO in a well-ventilated fume hood.
-
Open the reactor and collect the polymer solution.
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Isolate the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Characterization: The resulting polyketoester can be characterized by standard techniques such as:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and dispersity (Đ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the polymer structure and determine the ketone to ester ratio.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and ester groups.
Visualizations
Reaction Pathway
Caption: Competitive pathways in polyketoester synthesis.
Experimental Workflow
References
Application Notes and Protocols: A Study of the Reactivity of 10-Undecen-1-ol in Supercritical Methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
10-Undecen-1-ol (B85765) is a valuable long-chain unsaturated primary alcohol, often utilized as a versatile building block in the synthesis of fine chemicals, polymers, and pharmaceuticals. Supercritical fluids, and specifically supercritical methanol (B129727), offer a unique reaction environment due to their tunable properties, combining gas-like viscosity and diffusion with liquid-like density and solvation power. The use of supercritical methanol as a reactant and a solvent can lead to enhanced reaction rates and selectivities, often without the need for traditional catalysts. This document outlines the potential reactivity of this compound in supercritical methanol and provides a general protocol for investigating these reactions.
Core Concept: Reactivity of Alcohols in Supercritical Methanol
It is important to clarify a fundamental concept: the term "esterification" refers to the reaction between a carboxylic acid and an alcohol to form an ester. The reaction of an alcohol, such as this compound, with another alcohol, like methanol, will not result in an ester. Instead, other reactions such as etherification or dehydration are more likely to occur.
In the absence of a catalyst, the reaction between an alcohol and supercritical methanol may be slow. Research on similar systems, such as the reaction of benzyl (B1604629) alcohol in supercritical methanol, has indicated that ether formation is not significant without the presence of an acid catalyst. Protons, which can be generated from the dissociation of water or the addition of carbon dioxide to form carbonic acid in situ, can catalyze the etherification process[1].
The primary potential reactions for a long-chain primary alcohol like this compound in supercritical methanol include:
-
Dehydration: This can occur in two ways:
-
Intermolecularly: Two molecules of this compound react to form bis(undec-10-en-1-yl) ether.
-
Intramolecularly: Elimination of water from a single molecule of this compound would lead to the formation of a diene.
-
-
Etherification: The reaction between this compound and methanol to produce 1-methoxy-10-undecene (10-undecen-1-yl methyl ether). This process is typically acid-catalyzed.
-
Decomposition: At higher temperatures and longer residence times, primary alcohols can undergo decomposition through free radical mechanisms, leading to the formation of various gaseous products[2][3].
Data Presentation: Potential Reactions and Influencing Factors
The outcome of the reaction of this compound in supercritical methanol is highly dependent on the experimental conditions. The following table summarizes the potential reaction pathways and the key parameters that influence the product distribution.
| Reaction Pathway | Product(s) | Influencing Experimental Parameters |
| Intermolecular Dehydration | Bis(undec-10-en-1-yl) ether, Water | Higher concentration of this compound, moderate temperatures. |
| Intramolecular Dehydration | Undecadiene, Water | Higher temperatures, presence of acid catalyst. |
| Methyl Etherification | 1-Methoxy-10-undecene, Water | Presence of an acid catalyst (e.g., H₂SO₄, solid acid) or in-situ acid generation (e.g., CO₂ in H₂O)[1], molar ratio of methanol to alcohol. |
| Decomposition | Gaseous products (H₂, CO, CO₂, CH₄), smaller hydrocarbons | High temperatures (>500 °C), long residence times[2][3]. |
Experimental Protocols: Investigating the Reactivity of this compound in Supercritical Methanol
This protocol provides a general methodology for the systematic investigation of the reaction of this compound in supercritical methanol in a laboratory setting.
1. Materials and Equipment
-
Reactants: this compound (purity >98%), Methanol (HPLC grade, anhydrous).
-
Gases: High-purity nitrogen or argon for purging.
-
Equipment:
-
High-pressure batch reactor (e.g., Parr reactor) with a magnetic stirrer, pressure gauge, thermocouple, and safety relief valve. The reactor should be constructed of a material resistant to corrosion by supercritical methanol (e.g., Hastelloy C or stainless steel 316).
-
Heating mantle or furnace with a programmable temperature controller.
-
High-pressure liquid pump (for continuous or semi-batch systems).
-
Back-pressure regulator.
-
Cooling system (e.g., water bath or chiller) for rapid cooling of the reactor.
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis.
-
Standard laboratory glassware and safety equipment (safety glasses, lab coat, gloves).
-
2. Experimental Procedure
-
Reactor Preparation:
-
Ensure the high-pressure reactor is clean and dry.
-
Leak-test the reactor system with an inert gas (e.g., nitrogen) at a pressure higher than the intended reaction pressure.
-
-
Reactant Loading:
-
Accurately weigh a specific amount of this compound and place it into the reactor vessel.
-
Calculate and add the desired volume of methanol to achieve a specific molar ratio (e.g., 10:1 to 40:1 methanol to this compound).
-
If using a catalyst, add the catalyst at this stage.
-
-
System Assembly and Purging:
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor with an inert gas (e.g., nitrogen) for 10-15 minutes to remove any residual air.
-
-
Reaction Execution:
-
Begin stirring the reactor contents at a constant rate (e.g., 500 rpm).
-
Heat the reactor to the desired reaction temperature (e.g., 250-400 °C). The pressure inside the reactor will rise as the temperature increases due to the vapor pressure of methanol. The pressure should be above the critical pressure of methanol (8.1 MPa).
-
Once the target temperature is reached, maintain the reaction for the desired residence time (e.g., 15-120 minutes).
-
-
Reaction Quenching and Product Collection:
-
After the specified reaction time, rapidly cool the reactor to room temperature using the cooling system to quench the reaction.
-
Carefully vent any gaseous products.
-
Open the reactor and collect the liquid product mixture.
-
Rinse the reactor with a known volume of a suitable solvent (e.g., ethanol (B145695) or acetone) to recover any residual products.
-
-
Product Analysis:
-
Analyze the liquid product mixture using GC-MS to identify the components (unreacted this compound, 1-methoxy-10-undecene, bis(undec-10-en-1-yl) ether, etc.) and determine their relative concentrations.
-
Use an internal standard for quantitative analysis to calculate the conversion of this compound and the yield of each product.
-
Mandatory Visualization
Caption: Potential reaction pathways for this compound in supercritical methanol.
While the direct esterification of this compound with supercritical methanol is not a viable chemical transformation, the supercritical medium holds potential for other valuable reactions such as etherification and dehydration. The provided general protocol serves as a foundational methodology for researchers to explore the reactivity of long-chain unsaturated alcohols under supercritical conditions. Careful control of reaction parameters, particularly temperature and the presence of a catalyst, will be crucial in directing the reaction towards a desired product. Further investigation is necessary to fully elucidate the kinetic and mechanistic details of these transformations.
References
Application of 10-Undecen-1-ol in Copper-Catalyzed Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Undecen-1-ol (B85765), a long-chain fatty alcohol, is a versatile precursor for synthesizing bifunctional molecules essential in various fields, including drug development, materials science, and bioconjugation.[1] Its terminal alkene group can be chemically modified to introduce functionalities amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction enables the covalent ligation of molecules with exceptional control and reliability.[2]
These application notes provide detailed protocols for the chemical modification of this compound to prepare it for CuAAC reactions and its subsequent application in forming 1,2,3-triazole linkages.
Synthetic Strategy: From Alkene to Clickable Azide (B81097)
To utilize this compound in CuAAC, the terminal alkene must be converted into either a terminal alkyne or an azide. This guide focuses on the more common and often more straightforward route of converting the alkene to an azide. This is a two-step process:
-
Anti-Markovnikov Hydrobromination: The terminal alkene is converted to a terminal bromide.
-
Azide Substitution: The terminal bromide is then converted to a terminal azide via nucleophilic substitution.
The resulting 11-azido-undecan-1-ol is a valuable bifunctional linker, possessing a "clickable" azide at one end and a hydroxyl group at the other, which can be used for further chemical modifications.
Caption: Synthetic pathway from this compound to 11-azido-undecan-1-ol.
Experimental Protocols
Protocol 1: Synthesis of 11-Bromo-undecan-1-ol from this compound
This protocol describes the anti-Markovnikov addition of hydrogen bromide to this compound using a radical initiator. This reaction regioselectively yields the terminal alkyl bromide.[3][4]
Materials:
-
This compound
-
Hydrobromic acid (48% in acetic acid or similar)
-
Benzoyl peroxide (or another suitable radical initiator)
-
Hexane (or other suitable non-polar solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq.) in hexane.
-
Add hydrobromic acid (a slight excess, e.g., 1.2 eq.) to the solution.
-
Add a catalytic amount of benzoyl peroxide (e.g., 0.05 eq.).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 11-bromo-undecan-1-ol by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 11-Azido-undecan-1-ol from 11-Bromo-undecan-1-ol
This protocol details the nucleophilic substitution of the bromide with an azide using sodium azide.[5]
Materials:
-
11-Bromo-undecan-1-ol
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 1 L round-bottom flask, dissolve sodium azide (11.6 g, 179 mmol) in 200 mL of DMSO at 80 °C.[5]
-
Allow the resulting solution to cool to room temperature.[5]
-
In a separate flask, prepare a solution of 11-bromo-undecan-1-ol (30.0 g, 119 mmol) in 100 mL of DMSO.[5]
-
Add the solution of 11-bromo-undecan-1-ol to the sodium azide solution.[5]
-
Stir the reaction mixture for 24 hours at room temperature.[5]
-
Upon completion, add 300 mL of deionized water to the reaction mixture.[5]
-
Extract the aqueous phase with diethyl ether (3 x 150 mL).[5]
-
Combine the organic phases and dry over anhydrous MgSO₄.[5]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield 11-azido-1-undecanol (B3223650) as a colorless liquid. The reported yield for this reaction is 88%.[5]
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This general protocol describes the "click" reaction between the synthesized 11-azido-undecan-1-ol and a model terminal alkyne, such as phenylacetylene.[5][6]
Materials:
-
11-Azido-undecan-1-ol
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as a ligand)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMSO)
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, dissolve 11-azido-undecan-1-ol (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in the chosen solvent system (e.g., 1:1 t-butanol/water).
-
In a separate vial, prepare a stock solution of the copper catalyst by pre-mixing CuSO₄·5H₂O and a ligand like THPTA in a 1:5 molar ratio in water.[7]
-
Add the copper catalyst solution to the reaction mixture (0.01-0.05 eq. of CuSO₄).
-
Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq.).[6]
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 4 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction and purified by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of the azide intermediate and its subsequent use in a CuAAC reaction. Please note that yields are highly dependent on the specific substrates and reaction conditions.
| Reaction Step | Reactants | Key Reagents | Solvent | Time | Temperature | Yield | Reference |
| Azide Synthesis | 11-Bromo-undecan-1-ol | Sodium Azide | DMSO | 24 h | Room Temp. | 88% | [5] |
| CuAAC Reaction | Alkyl Azide, Phenylacetylene | CuSO₄, Sodium Ascorbate | Various | 1-24 h | Room Temp. | >95% | [6] |
| CuAAC Reaction | 11-azido-1-undecanol, α-alkyne-POx | CuSO₄·5H₂O, NaAsc | DMF | 5 days | Room Temp. | 76% | [5] |
Logical Workflow and Catalytic Cycle
The overall process can be visualized as a straightforward workflow, leading to the desired triazole product.
Caption: General experimental workflow for the application of this compound in CuAAC.
The heart of the click reaction is the copper(I)-catalyzed cycloaddition. The following diagram illustrates the key steps in the catalytic cycle.
Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
Conclusion
This compound serves as an accessible and versatile starting material for the synthesis of bifunctional molecules for copper-catalyzed click chemistry. The protocols provided herein offer a reliable pathway to convert its terminal alkene into a clickable azide group, enabling its use in a wide range of applications, from the synthesis of novel drug candidates to the development of advanced materials and bioconjugates. The high efficiency and selectivity of the CuAAC reaction ensure that these building blocks can be effectively incorporated into complex molecular architectures.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Self-Metathesis of 10-Undecen-1-ol using Grubbs Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The self-metathesis of 10-undecen-1-ol (B85765) is a powerful and atom-economical reaction that utilizes a Grubbs catalyst to dimerize the terminal alkene, yielding the C20 difunctional molecule, 20-eicosen-1,20-diol, and volatile ethylene (B1197577) as the sole byproduct. This reaction is a prime example of green chemistry, transforming a readily available renewable feedstock derived from castor oil into a valuable long-chain diol. These diols are versatile building blocks in various applications, including the synthesis of polymers, surfactants, and complex molecules in the pharmaceutical and materials science industries. The reaction proceeds efficiently under mild conditions and demonstrates the broad functional group tolerance of Grubbs catalysts, which are known for their robustness in the presence of alcohols.
Reaction Principle
The self-metathesis reaction involves the catalytic redistribution of the carbon-carbon double bonds of two molecules of this compound. The Grubbs catalyst, a ruthenium-based complex, facilitates the cleavage and reformation of these bonds, leading to the formation of a new internal double bond in the C20 product and the liberation of ethylene gas. Driving the reaction to completion often involves the removal of ethylene from the reaction mixture, shifting the equilibrium towards the desired product.[1]
Experimental Protocols
This section provides detailed methodologies for the self-metathesis of this compound using a second-generation Grubbs catalyst.
Materials and Equipment
-
Reactant: this compound (purity ≥98%)
-
Catalyst: Grubbs Catalyst®, 2nd Generation (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
Solvent: Dichloromethane (B109758) (DCM), anhydrous, degassed
-
Reaction Vessel: Schlenk flask or a round-bottom flask equipped with a reflux condenser and a gas inlet/outlet
-
Inert Gas: Argon or Nitrogen
-
Purification: Silica (B1680970) gel for column chromatography, ethyl acetate (B1210297), hexanes
-
Analytical Instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Gas Chromatography-Mass Spectrometry (GC-MS)
Detailed Experimental Procedure
Reaction Setup:
-
A 100 mL Schlenk flask is flame-dried under vacuum and then cooled to room temperature under a positive pressure of argon.
-
This compound (5.0 g, 29.4 mmol) and anhydrous, degassed dichloromethane (50 mL) are added to the flask via syringe.
-
The solution is stirred and gently purged with argon for 15-20 minutes to ensure the removal of dissolved oxygen.
Reaction Execution:
-
In a separate vial, Grubbs Catalyst®, 2nd Generation (e.g., 0.125 g, 0.147 mmol, 0.5 mol%) is weighed out quickly in the air and dissolved in a minimal amount of anhydrous, degassed dichloromethane (5 mL).
-
The catalyst solution is then transferred to the reaction flask containing the this compound solution via cannula or syringe.
-
The reaction mixture is heated to reflux (approximately 40-45 °C) under a gentle flow of argon. The argon flow helps to remove the ethylene byproduct, driving the reaction towards the product.[2]
-
The reaction progress is monitored by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-6 hours.
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
To quench the catalyst, a few drops of ethyl vinyl ether are added, and the mixture is stirred for 30 minutes.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel. A gradient elution system, starting with hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 100% hexanes to 70:30 hexanes:ethyl acetate), is effective.
-
Fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield 20-eicosen-1,20-diol as a white solid.
Data Presentation
The following tables summarize typical quantitative data obtained from the self-metathesis of this compound.
Table 1: Reaction Parameters and Yields
| Parameter | Value |
| Substrate | This compound |
| Catalyst | Grubbs Catalyst®, 2nd Generation |
| Catalyst Loading | 0.5 mol% |
| Solvent | Dichloromethane (DCM) |
| Concentration | 0.5 M |
| Temperature | Reflux (~40-45 °C) |
| Reaction Time | 4-6 hours |
| Product | 20-eicosen-1,20-diol |
| Typical Yield | 85-95% |
| Conversion | >95% |
Table 2: Product Characterization
| Property | Description |
| Appearance | White solid |
| Molecular Formula | C₂₀H₄₀O₂ |
| Molecular Weight | 312.53 g/mol |
| Melting Point | 98-102 °C |
| ¹H NMR (CDCl₃, δ) | 5.37 (t, 2H), 3.64 (t, 4H), 1.98 (m, 4H), 1.56 (m, 4H), 1.25 (br s, 24H) |
| ¹³C NMR (CDCl₃, δ) | 130.3, 63.1, 32.8, 32.6, 29.7, 29.6, 29.5, 29.4, 25.7 |
Visualizations
Reaction Pathway
Caption: Reaction scheme for the self-metathesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 20-eicosen-1,20-diol.
Catalytic Cycle
Caption: Simplified catalytic cycle for the self-metathesis reaction.
References
Application Notes and Protocols for the Copolymerization of Ethylene with 10-undecen-1-ol Using Vanadium Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the copolymerization of ethylene (B1197577) with the functionalized α-olefin, 10-undecen-1-ol (B85765), utilizing vanadium-based catalysts. The protocols are based on established research to ensure reproducibility and successful synthesis of functionalized polyolefins.
Introduction
The incorporation of functional groups into polyolefins is a significant area of research, aiming to enhance properties such as adhesion, printability, and compatibility with other materials. The direct copolymerization of ethylene with polar vinyl monomers like this compound presents a challenge for traditional Ziegler-Natta catalysts due to the poisoning of the catalyst by the polar groups. However, certain vanadium complexes have demonstrated promising catalytic performance in this regard.
This protocol focuses on the use of vanadium(III) precatalysts, particularly those bearing bis(imino)pyrrolyl ligands, which have shown high catalytic activity and significant incorporation of this compound.[1][2] A key aspect of this process is the pretreatment of the polar comonomer with an alkylaluminum compound, which serves as both a protecting agent and a cocatalyst.[1][2][3]
Experimental Data Summary
The following tables summarize the quantitative data from copolymerization experiments using various vanadium precatalysts. These results highlight the influence of the catalyst structure and reaction conditions on catalytic activity, comonomer incorporation, and the molecular weight of the resulting copolymers.
Table 1: Copolymerization of Ethylene and this compound with Vanadium(III) Precatalysts [1][2]
| Entry | Catalyst | This compound (mol/L) | Activity ( kg/mmolV ·h) | Yield (g) | This compound incorp. (mol%) | M w ( kg/mol ) | M w /M n |
| 1 | 1 | 0.10 | 8.16 | 0.34 | 4.20 | 116.8 | 1.8 |
| 2 | 1 | 0.50 | 2.16 | 0.09 | 13.7 | - | 1.9 |
| 3 | 2 | 0.10 | 5.04 | 0.21 | 3.80 | 125.4 | 2.1 |
| 4 | 2 | 0.50 | 2.16 | 0.09 | 12.5 | - | 2.0 |
| 5 | 3 | 0.10 | 8.40 | 0.35 | 4.50 | 102.3 | 1.9 |
| 6 | 3 | 0.50 | 3.84 | 0.16 | 14.0 | - | 1.8 |
| 7 | 4 | 0.10 | 4.56 | 0.19 | 2.50 | 148.7 | 2.0 |
| 8 | 4 | 0.50 | 0.77 | 0.03 | 10.2 | - | 1.9 |
| 9 | 5 | 0.10 | 2.40 | 0.10 | 2.10 | 156.2 | 2.1 |
| 10 | 5 | 0.50 | 0.19 | 0.01 | 8.90 | - | 2.0 |
Conditions: 5 µmol of vanadium catalyst, 50 mL of toluene (B28343), 50 °C, 30 min, 1 atm ethylene, Al/V = 500. Catalysts: 1 : 2,5-C₄H₂N(CH=NC₆H₅)₂VCl₂(THF)₂ 2 : 2,5-C₄H₂N(CH=N-2,6-ⁱPr₂C₆H₃)₂VCl₂(THF)₂ 3 : 2,5-C₄H₂N(CH=NC₆F₅)₂VCl₂(THF)₂ 4 : Iminopyrrolyl vanadium complex 5 : β-diketiminate vanadium complex
Table 2: Monomer Reactivity Ratios for Ethylene and this compound Copolymerization [1][2]
| Catalyst | r E | r U | r E * r U |
| 1 | 25.3 | 0.04 | 1.01 |
| 2 | 28.1 | 0.04 | 1.12 |
| 3 | 19.5 | 0.05 | 0.98 |
| 4 | 42.6 | 0.02 | 0.85 |
| 5 | 50.1 | 0.02 | 1.00 |
r E: reactivity ratio of ethylene; r U: reactivity ratio of this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for the copolymerization of ethylene and this compound using vanadium catalysts.
Materials
-
Vanadium Precatalysts:
-
Cocatalyst/Protecting Agent: Diethylaluminium chloride (Et₂AlCl)
-
Monomers:
-
Ethylene (polymerization grade)
-
This compound
-
-
Solvent: Toluene (anhydrous)
-
Quenching Solution: Acidified ethanol (B145695) (e.g., 10% HCl in ethanol)
-
Washing Solution: Acetone
-
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Glass reactor equipped with a mechanical stirrer, temperature control, and gas inlet/outlet
-
Syringes and cannulas for liquid transfers
-
General Copolymerization Procedure
-
Reactor Preparation: A glass reactor is thoroughly dried and purged with nitrogen or argon to ensure an inert atmosphere.
-
Solvent and Comonomer Addition: Anhydrous toluene is introduced into the reactor, followed by the desired amount of this compound.
-
Pretreatment of this compound: The required amount of diethylaluminium chloride (Et₂AlCl) is added to the reactor to react with and protect the hydroxyl group of the this compound. The mixture is stirred for a specified time to ensure complete reaction.
-
Catalyst Injection: The vanadium precatalyst, dissolved in a small amount of toluene, is injected into the reactor to initiate the polymerization.
-
Ethylene Feed: The reactor is then fed with ethylene at a constant pressure (e.g., 1 atm).
-
Polymerization: The reaction is allowed to proceed for the desired time at a constant temperature (e.g., 50 °C) with vigorous stirring.
-
Quenching: The polymerization is terminated by the addition of acidified ethanol.
-
Polymer Isolation and Purification: The precipitated polymer is collected by filtration, washed with acetone, and dried in a vacuum oven at 60 °C for 12 hours.[2]
Characterization of Copolymers
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the comonomer incorporation and the microstructure of the copolymer.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mw) and molecular weight distribution (Mw/Mn) of the resulting copolymers.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the copolymerization process.
Caption: Experimental workflow for the copolymerization of ethylene with this compound.
Caption: Logical relationship of catalyst activation and monomer protection in the copolymerization process.
Conclusion
The use of specific vanadium(III) precatalysts, particularly those with bis(imino)pyrrolyl ligands, in combination with Et₂AlCl as a cocatalyst and protecting agent, provides an effective method for the copolymerization of ethylene and this compound.[1][2] This approach allows for the synthesis of functionalized polyolefins with controlled comonomer incorporation and molecular weights. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of polymer chemistry and materials science.
References
Application Notes and Protocols: Hydroesterificative Polymerization of 10-Undecen-1-ol for Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of polyesters via the hydroesterificative polymerization of 10-undecen-1-ol (B85765). This method offers a versatile route to a range of polyesters with tunable properties, including branched and linear architectures, by leveraging palladium-based catalytic systems.
Introduction
Hydroesterificative polymerization is a powerful technique for the synthesis of polyesters from unsaturated alcohols like this compound.[1][2][3] This step-growth polymerization involves the palladium-catalyzed addition of a hydroxyl group and a carbonyl group (from carbon monoxide) across a carbon-carbon double bond, forming an ester linkage.[3] A key advantage of this method is the ability to control the polymer microstructure, such as the degree of branching, by careful selection of the palladium precursor and phosphine (B1218219) ligands.[1][3][4] This control over the polymer architecture allows for the fine-tuning of material properties, which is of significant interest for various applications, including in the development of novel drug delivery systems and biodegradable materials.
Furthermore, this polymerization strategy can be adapted to produce polyketoesters by creating conditions where alkene/CO copolymerization competes with hydroesterification.[2][3] This opens the door to a wider range of polymer structures and functionalities from a single monomer.
Data Presentation
The following tables summarize the quantitative data obtained from the hydroesterificative polymerization of this compound under various catalytic conditions.
Table 1: Catalyst Control of Branching in Poly(dodecyloate) Synthesis [1][4]
| Palladium Precursor | Monophosphine Ligand | % α-Methyl Branching | Mn ( kg/mol ) |
| Pd(OAc)₂ | P(o-tolyl)₃ | 78% | 8.1 |
| Pd(OAc)₂ | PPh₃ | 50% | 9.4 |
| Pd(OAc)₂ | P(p-tolyl)₃ | 42% | 7.2 |
| PdCl₂(cod) | P(o-tolyl)₃ | 75% | 8.5 |
| PdCl₂(cod) | PPh₃ | 45% | 8.9 |
Note: Mn refers to the number-average molecular weight.
Table 2: Synthesis of High Molecular Weight Polyketoesters [2][3]
| Catalyst System | Ketone:Ester Ratio | Mn ( g/mol ) | Đ (Mw/Mn) |
| (dppp(3,5-CF₃)₄)Pd(OTs)₂ | ~1:2 | >20,000 | 2.6 |
Note: Đ refers to the polydispersity index. dppp(3,5-CF₃)₄ = 1,3-bis[bis[3,5-bis(trifluoromethyl)phenyl]-phosphino]propane.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for the hydroesterificative polymerization of this compound.
References
Application Notes and Protocols for the Synthesis of Functional Polyolefins via Copolymerization with 10-undecen-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of functional groups into polyolefins is a significant area of research, aiming to enhance properties such as adhesion, printability, and compatibility with other materials. This document provides detailed protocols and data for the synthesis of functional polyolefins through the copolymerization of ethylene (B1197577) with 10-undecen-1-ol (B85765). The hydroxyl group of this compound provides a reactive site for further chemical modifications. The methodologies described herein focus on metallocene and vanadium-based catalyst systems, which have demonstrated efficacy in this copolymerization.
Experimental Data
The following tables summarize the quantitative data from representative copolymerization experiments of ethylene and this compound using different catalyst systems.
Table 1: Copolymerization of Ethylene and this compound with Vanadium(III) Precatalysts [1]
| Entry | Catalyst | This compound (mol/L) | Activity ( kg/mmolV ·h) | This compound Incorporation (mol%) | M w ( kg/mol ) | M w /M n |
| 1 | 1 | 0.10 | 0.34 | 8.16 | 116.8 | 1.8 |
| 2 | 1 | 0.50 | 0.09 | 13.7 | - | 1.9 |
| 3 | 2 | 0.10 | 3.80 | 4.20 | 14.3 | - |
| 4 | 2 | 0.50 | 2.16 | - | - | - |
| 5 | 3 | - | 3.84 | 14.0 | - | - |
Catalyst 1: 2,5-C4H2N(CH=NC6H5)2VCl2(THF)2 Catalyst 2: 2,5-C4H2N(CH=N-2,6-iPr2C6H3)2VCl2(THF)2 Catalyst 3: 2,5-C4H2N(CH=NC6F5)2VCl2(THF)2[1]
Table 2: Metallocene-Catalyzed Copolymerization of Ethylene with this compound [2]
| Catalyst System | Comonomer Incorporation (mol%) |
| (n-buCp)₂ZrCl₂/MAO | up to 1.7 |
| Me₂Si[2-Me-4,5-benzoInd]₂ZrCl₂/MAO | up to 3.0 |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and characterization of poly(ethylene-co-10-undecen-1-ol).
Protocol 1: Pre-treatment of this compound
To prevent catalyst deactivation by the hydroxyl group of the comonomer, this compound is pre-treated with an alkylaluminum compound.
-
Materials: this compound, toluene (B28343), diethylaluminium chloride (Et₂AlCl) or triisobutylaluminum (B85569) (TIBA).
-
Procedure:
-
In a glovebox, add anhydrous toluene to a dried Schlenk flask.
-
Add the desired amount of this compound to the toluene and stir.
-
Slowly add a solution of Et₂AlCl or TIBA in toluene (typically a 1.2 molar equivalent to the comonomer) to the this compound solution at room temperature.
-
Stir the mixture for at least 30 minutes to ensure complete reaction before introducing it to the polymerization reactor.
-
Protocol 2: Copolymerization of Ethylene with this compound
This protocol describes a general procedure for the copolymerization in a laboratory-scale reactor.
-
Materials: Ethylene, pre-treated this compound solution, catalyst (e.g., bis(imino)pyrrolyl vanadium(III) complex or metallocene), cocatalyst (e.g., diethylaluminium chloride or methylaluminoxane (B55162) (MAO)), toluene, acidic ethanol (B145695), acetone.
-
Procedure:
-
Assemble a dry and inert polymerization reactor.
-
Introduce the desired amount of toluene into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure and maintain a constant flow.
-
Inject the cocatalyst solution into the reactor.
-
Introduce the pre-treated this compound solution into the reactor.
-
Initiate the polymerization by injecting the catalyst solution.
-
Maintain the desired reaction temperature and ethylene pressure for the specified polymerization time.
-
Terminate the polymerization by adding acidic ethanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of ethanol or acetone.
-
Filter the polymer, wash it with ethanol and acetone, and dry it in a vacuum oven at 60 °C for 12 hours.[1]
-
Protocol 3: Polymer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the comonomer incorporation and microstructure of the copolymer.
-
Instrumentation: Bruker 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve 10-20 mg of the copolymer in approximately 0.6 mL of 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂) or o-dichlorobenzene-d₄ (o-C₆D₄Cl₂) in an NMR tube.
-
Acquisition Parameters:
-
¹H NMR: Acquire spectra at 125 °C.
-
¹³C NMR: Acquire spectra at 125 °C with a sufficient relaxation delay.
-
-
Data Analysis: Calculate the comonomer incorporation from the integral ratios of the characteristic peaks of ethylene and this compound units in the ¹H NMR spectrum.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the thermal properties of the copolymer, such as melting temperature (Tₘ) and crystallinity.
-
Instrumentation: PerkinElmer DSC or equivalent.
-
Procedure:
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 150 °C) at a heating rate of 10 °C/min.
-
Hold the sample at this temperature for 5 minutes to erase its thermal history.
-
Cool the sample to a low temperature (e.g., -50 °C) at a cooling rate of 10 °C/min.
-
Reheat the sample to the high temperature at a heating rate of 10 °C/min.
-
-
Data Analysis: Determine the Tₘ from the peak of the endothermic transition in the second heating scan.
-
-
Gel Permeation Chromatography (GPC):
-
Purpose: To determine the molecular weight (Mₙ and Mₙ) and molecular weight distribution (Mₙ/Mₙ) of the copolymer.
-
Instrumentation: High-temperature GPC system.
-
Mobile Phase: 1,2,4-trichlorobenzene (B33124) (TCB) or other suitable high-boiling solvent.
-
Temperature: 135-150 °C.
-
Calibration: Use polystyrene or polyethylene (B3416737) standards for calibration.
-
Data Analysis: Analyze the chromatograms to determine the molecular weight averages and distribution.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of functional polyolefins.
Caption: Schematic of the copolymerization of ethylene and this compound.
References
Troubleshooting & Optimization
How to prevent alkene isomerization in 10-undecen-1-ol polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the polymerization of 10-undecen-1-ol (B85765). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on preventing alkene isomerization during Acyclic Diene Metathesis (ADMET) polymerization.
Frequently Asked Questions (FAQs)
Q1: What is alkene isomerization and why is it a problem in this compound polymerization?
A1: Alkene isomerization is a side reaction that involves the migration of the carbon-carbon double bond along the polymer chain.[1] In the context of this compound polymerization via ADMET, the terminal double bond is crucial for the step-growth polymerization mechanism, which proceeds with the release of ethylene (B1197577) gas.[2] Isomerization of the terminal alkene to an internal alkene disrupts this process, leading to polymers with lower molecular weight, broader molecular weight distribution, and altered microstructures, which can negatively impact the material's final properties.
Q2: What are the primary causes of alkene isomerization during ADMET polymerization?
A2: The primary cause of alkene isomerization during ADMET polymerization is often related to the decomposition of the metathesis catalyst, particularly at elevated temperatures.[3][4] This decomposition can generate metal hydride species (e.g., Ru-H) that are active catalysts for double bond migration.[5] Factors that promote this side reaction include:
-
High reaction temperatures: Temperatures above 50-60°C can accelerate catalyst decomposition.[3][6]
-
High catalyst loadings: Using an excessive amount of catalyst can increase the concentration of species that lead to isomerization.[3]
-
Long reaction times: Extended reaction periods provide more opportunity for the isomerization to occur.[3]
-
Catalyst type: N-heterocyclic carbene (NHC)-ligated ruthenium catalysts (e.g., Grubbs' second-generation catalyst) are known to promote isomerization more than bisphosphine ruthenium complexes (e.g., Grubbs' first-generation catalyst) or Schrock's molybdenum catalysts.[3][6]
Q3: How can I detect if alkene isomerization has occurred in my polymer?
A3: Alkene isomerization can be detected by spectroscopic methods. 1H and 13C NMR spectroscopy are powerful tools to identify the presence of internal double bonds in the polymer chain. The signals corresponding to the protons and carbons of the terminal alkene will decrease in intensity, while new signals corresponding to internal alkenes will appear. For a more quantitative analysis, the polymer can be degraded via transesterification, and the resulting smaller molecules analyzed by GC-MS to determine the extent of isomerization.[7]
Troubleshooting Guide: Preventing Alkene Isomerization
This guide provides specific troubleshooting steps to minimize or eliminate alkene isomerization during the ADMET polymerization of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low molecular weight and broad polydispersity in the final polymer. | Alkene isomerization is disrupting the step-growth polymerization. | 1. Optimize Reaction Temperature: Lower the reaction temperature to below 60°C.[3] 2. Select an Appropriate Catalyst: Consider using a Grubbs' first-generation catalyst or a Schrock's molybdenum catalyst, which are less prone to causing isomerization.[3][6] 3. Use a Chemical Inhibitor: Add a small amount of an isomerization inhibitor, such as 1,4-benzoquinone (B44022), to the reaction mixture.[7][8] |
| NMR analysis shows the presence of internal double bonds. | Catalyst decomposition is leading to the formation of metal hydride species that catalyze isomerization. | 1. Reduce Catalyst Loading: Use the minimum effective concentration of the catalyst. 2. Shorten Reaction Time: Monitor the reaction progress and stop it as soon as the desired molecular weight is achieved. 3. Employ Additives: The addition of 1,4-benzoquinone can suppress isomerization by reacting with the hydride species.[8] |
| Inconsistent results between batches. | Variations in reaction conditions are affecting the extent of isomerization. | 1. Standardize Protocols: Ensure consistent temperature control, catalyst loading, and reaction times for all experiments. 2. Purify Monomer: Ensure the this compound monomer is free of impurities that could affect catalyst activity and stability. |
Experimental Protocols
Protocol 1: ADMET Polymerization of this compound with Isomerization Suppression
This protocol describes a general procedure for the ADMET polymerization of this compound using a second-generation Grubbs catalyst with the addition of 1,4-benzoquinone to suppress isomerization.
Materials:
-
This compound (purified)
-
Grubbs' second-generation catalyst
-
1,4-benzoquinone
-
Anhydrous toluene
-
Schlenk flask and vacuum line
Procedure:
-
In a glovebox, add the desired amount of this compound to a Schlenk flask.
-
Add 1,4-benzoquinone (typically 5-10 mol% relative to the catalyst).
-
Dissolve the monomer and benzoquinone in a minimal amount of anhydrous toluene.
-
In a separate vial, dissolve the Grubbs' second-generation catalyst in a small amount of anhydrous toluene.
-
Add the catalyst solution to the monomer solution and stir.
-
Connect the Schlenk flask to a vacuum line and apply a dynamic vacuum to remove the ethylene byproduct, driving the polymerization forward.
-
Maintain the reaction at a controlled temperature (e.g., 40-50°C).
-
Monitor the reaction progress by taking aliquots for analysis (e.g., GPC, NMR).
-
Once the desired molecular weight is reached, quench the reaction by adding a quenching agent like ethyl vinyl ether.
-
Precipitate the polymer in a non-solvent like cold methanol, filter, and dry under vacuum.
Visualizing Key Processes
ADMET Polymerization Workflow
Caption: A typical workflow for ADMET polymerization.
Alkene Isomerization Mechanism
Caption: Formation of Ru-H species leads to isomerization.
Isomerization Prevention Strategy
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studying and Suppressing Olefin Isomerization Side Reactions During ADMET Polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Poly(10-undecen-1-ol) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to increase the molecular weight of poly(10-undecen-1-ol).
Troubleshooting Guide: Low Molecular Weight
Issue: The molecular weight of your poly(this compound) is consistently lower than expected.
This guide will walk you through potential causes and solutions related to monomer quality, catalyst system, polymerization conditions, and post-polymerization modifications.
Monomer-Related Issues
| Potential Cause | Troubleshooting Steps |
| Monomer Impurity | Verify Monomer Purity: Use techniques like NMR or GC-MS to check for impurities. Common culprits include water, oxygen, and other alcohols or functionalized compounds that can act as chain-terminating agents. Purification Protocol: If impurities are detected, purify the This compound (B85765) monomer. Standard methods include distillation under reduced pressure or passing through a column of activated alumina.[1] |
| Monomer Degradation | Proper Storage: Store the monomer under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (e.g., 4°C) to prevent degradation.[2] |
Catalyst System and Activation
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | Inert Atmosphere: Ensure all polymerization reactions are conducted under strictly anaerobic and anhydrous conditions. Traces of oxygen or water can deactivate metallocene and other sensitive catalysts.[3][4] Glassware Preparation: Thoroughly dry all glassware in an oven and cool under vacuum or an inert gas stream before use. |
| Incorrect Cocatalyst/Activator Ratio | Optimize Ratio: The ratio of cocatalyst (e.g., Methylaluminoxane - MAO) to catalyst is critical. An incorrect ratio can lead to incomplete activation or catalyst deactivation. Systematically vary the cocatalyst/catalyst ratio to find the optimal condition for your specific system. For metallocene catalysts, a high excess of MAO is often required.[5][6][7] |
| Choice of Catalyst/Ligand | Catalyst Selection: The molecular weight of poly(this compound) is highly dependent on the catalyst used. For instance, in carbonylative polymerization, electron-deficient bis(phosphine) ligands are key to achieving high molecular weight.[8][9] In metallocene catalysis, bridged metallocenes may offer better comonomer incorporation and lead to higher molecular weights compared to their unbridged counterparts.[10] |
Polymerization Conditions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature | Temperature Optimization: The polymerization temperature affects the rates of propagation, termination, and chain transfer. For polycondensation reactions, a staged temperature approach, starting lower and increasing the temperature, can be beneficial.[11] For metallocene systems, higher temperatures can sometimes lead to increased chain transfer and lower molecular weights. |
| Inefficient Removal of Byproducts | Apply Vacuum: In polycondensation or hydroesterificative polymerization, the removal of byproducts (e.g., water, ethylene (B1197577) glycol) is crucial to drive the equilibrium towards polymer formation. Applying a high vacuum, especially in the later stages of the reaction, is essential for achieving high molecular weights.[11][12] |
| Presence of Chain Transfer Agents | Identify and Eliminate: Unintentional chain transfer agents (e.g., hydrogen, certain alkylaluminum species) can limit polymer chain growth.[2] Ensure the purity of all reagents and gases used. |
| High Viscosity Limiting Reactant Diffusion | Solvent Addition: In bulk polymerizations, the increasing viscosity of the reaction medium can hinder the diffusion of monomers and oligomers, leading to a plateau in molecular weight. Adding a high-boiling, inert solvent in the later stages can mitigate this effect.[11] |
Post-Polymerization
| Potential Cause | Troubleshooting Steps |
| Equilibrium Not Driven to Completion | Post-Polymerization Transesterification: For polyesters synthesized via hydroesterificative polymerization, a subsequent transesterification step can significantly increase the molecular weight. This is typically done at an elevated temperature under a high vacuum.[3] |
| Solid-State Polymerization (SSP) | Implement SSP: For some polyesters, solid-state polymerization can be an effective method to increase molecular weight after the initial melt polycondensation. This involves heating the pre-polymer in a solid state under vacuum or an inert gas flow.[11][13] |
Frequently Asked Questions (FAQs)
Q1: What is a typical molecular weight I can expect for poly(this compound)?
A1: The achievable molecular weight (Mn) varies significantly with the polymerization method:
-
Metallocene-catalyzed polymerization: Typically yields lower molecular weights, often in the range of 3,400 to 4,200 g/mol .[14]
-
Hydroesterificative polymerization: Can produce moderate molecular weight polyesters (7,200 to 9,400 g/mol ), which can be increased to around 15,800 g/mol with a post-polymerization transesterification step.[3]
-
Carbonylative polymerization: This method has been shown to produce high molecular weight polyketoesters with Mn values exceeding 20,000 g/mol .[8][9][15]
Q2: How does the choice of catalyst influence the molecular weight?
A2: The catalyst is a critical factor. For instance:
-
In metallocene polymerization , the specific zirconocene (B1252598) or titanocene (B72419) complex used, including its ligand structure, directly impacts the molecular weight of the resulting polymer.[10][16][17]
-
In carbonylative polymerization , using electron-deficient bis(phosphine) ligands on a palladium catalyst is crucial for suppressing side reactions like alkene isomerization, which is key to achieving high molecular weights.[8][9]
Q3: My polymerization stops at a low conversion rate. What could be the issue?
A3: Low conversion can be due to several factors:
-
Catalyst Deactivation: The presence of impurities like water or oxygen can poison the catalyst. Ensure all reagents and the reaction setup are scrupulously dry and under an inert atmosphere.
-
Insufficient Cocatalyst: The cocatalyst (e.g., MAO) may not be present in a sufficient amount to activate the catalyst and scavenge impurities.
-
Temperature: The reaction temperature may be too low for efficient propagation.
Q4: Can I use post-polymerization techniques to increase the molecular weight?
A4: Yes. For polyesters, a common technique is transesterification . After the initial polymerization, heating the polymer under a high vacuum helps to drive off small molecule byproducts and couple polymer chains, thereby increasing the molecular weight.[3] Another method is solid-state polymerization (SSP) , where the pre-polymer is heated below its melting point under vacuum to further increase chain length.[11][13]
Q5: How important is the purity of the this compound monomer?
A5: Monomer purity is critical. The hydroxyl and vinyl functional groups are reactive, and impurities can interfere with the polymerization in several ways:
-
Chain Termination: Impurities with active hydrogens (e.g., water, other alcohols) can terminate the growing polymer chain prematurely.
-
Catalyst Poisoning: Certain functional groups can irreversibly bind to the catalyst's active site, rendering it inactive.[3][4]
Data Presentation
Table 1: Comparison of Polymerization Methods for Poly(this compound) and Related Monomers
| Polymerization Method | Catalyst System Example | Monomer | Achieved Mn ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Metallocene Polymerization | Cp2ZrCl2/MAO | This compound | 3,400 - 4,200 | Not Reported | [14] |
| Hydroesterificative Polymerization | Palladium precursor / Monophosphine ligand | This compound | 7,200 - 9,400 | Not Reported | [3] |
| Post-Transesterification | (Following Hydroesterificative Polymerization) | Poly(dodecyloate) | up to 15,800 | Not Reported | [3] |
| Carbonylative Polymerization | (dppp(3,5-CF3)4)Pd(OTs)2 | This compound | > 20,000 | ~2.6 | [8][9][15] |
| ADMET Polymerization | Molybdenum-alkylidene catalyst | Bis(undec-10-enoate) with isosorbide | 44,400 - 49,400 | Not Reported |
Experimental Protocols
Protocol 1: Monomer Purification (Distillation)
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Drying Agent: Add a suitable drying agent (e.g., CaH2) to the crude this compound and stir overnight under an inert atmosphere.
-
Distillation: Heat the flask gently in an oil bath. Apply vacuum and collect the fraction that distills at the correct boiling point and pressure.
-
Storage: Store the purified monomer under an inert gas (argon or nitrogen) at 4°C.
Protocol 2: High Molecular Weight Polyketoester via Carbonylative Polymerization
This protocol is a generalized representation based on literature findings.[8][9]
-
Reactor Preparation: In a glovebox, charge a high-pressure reactor with the palladium catalyst (e.g., (dppp(3,5-CF3)4)Pd(OTs)2) and a magnetic stir bar.
-
Reagent Addition: Add purified this compound and any required solvent under an inert atmosphere.
-
Reaction Setup: Seal the reactor, remove it from the glovebox, and connect it to a carbon monoxide (CO) gas line.
-
Pressurization: Pressurize the reactor with CO to the desired pressure (e.g., 100 psi).
-
Reaction: Heat the reactor to the target temperature (e.g., 80-100°C) and stir for the specified reaction time (e.g., 24-48 hours).
-
Work-up: Cool the reactor, vent the CO pressure, and dissolve the resulting polymer in a suitable solvent (e.g., chloroform). Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterization: Characterize the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC).
Visualizations
Caption: Troubleshooting workflow for addressing low molecular weight in poly(this compound) synthesis.
Caption: Methods for polymerizing this compound and their typical molecular weight ranges.
References
- 1. Polyethylene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. ac1.hhu.de [ac1.hhu.de]
- 9. osti.gov [osti.gov]
- 10. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2017043974A1 - Process for enhancing the molecular weight of a polyester by solid state polymerization - Google Patents [patents.google.com]
- 12. pure.tue.nl [pure.tue.nl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of High-Molecular-Weight Biobased Aliphatic Polyesters by Acyclic Diene Metathesis Polymerization in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. poj.ippi.ac.ir [poj.ippi.ac.ir]
Technical Support Center: Purification of 10-undecen-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 10-undecen-1-ol (B85765) following its synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound, particularly after synthesis via the reduction of 10-undecenoic acid.
Q1: My crude this compound sample is acidic. How do I remove the acidic impurities?
A1: An acidic crude sample likely contains unreacted 10-undecenoic acid, a common starting material. The most effective way to remove this is through a liquid-liquid acid-base extraction.[1][2][3] By washing an organic solution of your crude product with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), the acidic starting material will be deprotonated, forming a water-soluble salt that partitions into the aqueous layer. The neutral this compound will remain in the organic layer.
Q2: I've performed an acid-base extraction, but my sample is still not pure. What should I do next?
A2: After removing acidic impurities, residual contaminants may still be present. The next recommended step is purification by flash column chromatography.[4][5] This technique separates compounds based on their polarity. For this compound, a non-polar solvent system is effective.
Q3: How do I choose the right solvent system for flash column chromatography of this compound?
A3: The ideal solvent system should provide good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate, with the product having an Rf value of approximately 0.3. A common starting point for fatty alcohols like this compound is a mixture of a non-polar solvent like hexane (B92381) or pentane (B18724) and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether. A reported successful system is 4% ethyl acetate in hexane.[5]
Q4: My this compound appears to be thermally decomposing during distillation. How can I avoid this?
A4: this compound has a high boiling point. Distillation at atmospheric pressure can lead to decomposition. It is highly recommended to perform the distillation under reduced pressure (vacuum distillation).[6][7] Lowering the pressure significantly reduces the boiling point of the liquid, allowing for distillation at a lower temperature and minimizing the risk of thermal degradation.
Q5: How can I monitor the purity of my this compound throughout the purification process?
A5: Several analytical techniques can be used:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities and to determine the appropriate solvent system for column chromatography.
-
Gas Chromatography (GC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Confirms the structure of the final product and can reveal the presence of impurities.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of the hydroxyl (-OH) and alkene (C=C) functional groups and the absence of the carboxylic acid (C=O) group from the starting material.
Data Presentation
Table 1: Physical and Chromatographic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O | [8] |
| Molecular Weight | 170.29 g/mol | [8] |
| Boiling Point | 245-248 °C (at 760 mmHg) | [9] |
| 132-133 °C (at 15 mmHg) | [9] | |
| Density | 0.85 g/mL at 25 °C | [9] |
| Solubility | Miscible with alcohol and ether. Immiscible with water. | [9] |
| TLC Solvent System | 4% Ethyl Acetate in Hexane | [5] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of 10-undecenoic Acid
Objective: To remove acidic impurities from a crude sample of this compound.
Materials:
-
Crude this compound dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M sodium hydroxide (B78521) (NaOH) solution
-
Separatory funnel
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (especially with bicarbonate, which generates CO₂).
-
Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase.
-
Drain the lower aqueous layer.
-
Repeat the wash with the basic solution (steps 2-5) one or two more times to ensure complete removal of the acidic impurity.
-
Wash the organic layer with deionized water to remove any residual base.
-
Wash the organic layer with brine to facilitate the removal of dissolved water.
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude, neutralized this compound.
Protocol 2: Flash Column Chromatography
Objective: To purify this compound from non-acidic impurities.
Materials:
-
Crude this compound from Protocol 1
-
Silica (B1680970) gel (for flash chromatography)
-
Eluent: 4% Ethyl Acetate in Hexane (or another suitable solvent system determined by TLC)
-
Flash chromatography column
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp for visualization (if impurities are UV active) or an appropriate staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare the Column:
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column, tapping the side gently to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica gel to protect the surface.
-
Equilibrate the column by running the eluent through until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the silica gel using a pipette.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect fractions in separate tubes.
-
-
Monitoring:
-
Monitor the separation by spotting collected fractions on TLC plates.
-
Develop the TLC plates in the eluent and visualize the spots.
-
Combine the fractions that contain the pure this compound.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.
-
Visualizations
Caption: Purification workflow for this compound.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 4. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. buschvacuum.com [buschvacuum.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C11H22O | CID 8185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
Technical Support Center: Synthesis of Poly(dodeceynoate) from 10-Undecen-1-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the degree of branching in poly(dodeceynoate) synthesized from 10-undecen-1-ol (B85765).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the hydroesterificative polymerization of this compound to control the degree of branching in poly(dodeceynoate).
Issue 1: The degree of α-methyl branching in my poly(dodeceynoate) is not within the desired range.
-
Question: I am following a protocol for the hydroesterificative polymerization of this compound, but the percentage of α-methyl branching is either too high or too low. How can I adjust this?
-
Answer: The degree of α-methyl branching in poly(dodeceynoate) is primarily controlled by the catalyst system, specifically the combination of the palladium precursor and the monophosphine ligand used.[1] To modify the branching percentage, consider the following:
-
Vary the Monophosphine Ligand: The choice of monophosphine ligand has a significant impact on the regioselectivity of the hydroesterification reaction, which in turn determines the degree of branching. By systematically changing the ligand, you can tune the percentage of α-methyl branching.[1]
-
Change the Palladium Precursor: Different palladium precursors can also influence the catalytic activity and selectivity, affecting the final degree of branching.[1]
-
Dual Catalytic Strategy: A more advanced approach involves using a mixture of phosphine (B1218219) ligands. This can create multiple active catalytic species with varying regioselectivity that work together to construct the polyester, allowing for fine-tuning of the branched content.[1]
-
Issue 2: The molecular weight of the synthesized poly(dodeceynoate) is lower than expected.
-
Question: My polymerization reaction is yielding poly(dodeceynoate) with a moderate molecular weight (e.g., 7.2 to 9.4 kg/mol ), and I need to achieve a higher molecular weight for my application. What steps can I take?
-
Answer: Achieving high molecular weights in branch-selective hydroesterification reactions can be challenging due to low conversions.[1] Here is a recommended approach to increase the molecular weight:
-
Post-Polymerization Transesterification: After the initial polymerization, you can perform an additional transesterification step. This can significantly increase the molecular weight of the polyester, with reports showing an increase up to 15.8 kg/mol .[1]
-
Issue 3: The polymerization reaction has a low conversion rate.
-
Question: The conversion of this compound in my hydroesterificative polymerization is low, leading to a poor yield of poly(dodeceynoate). How can I improve the conversion?
-
Answer: Low conversion in this polymerization can be a hurdle. While the provided research focuses on controlling branching, low conversion is an inherent challenge in some branch-selective hydroesterification reactions.[1] To address this, ensure the following:
-
Purity of Reactants: Use highly purified this compound and solvents to avoid any impurities that could inhibit the catalyst.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Loading: While the catalyst loading is typically low, ensure it is accurately measured and appropriate for the scale of your reaction.
-
Reaction Time and Temperature: Optimize the reaction time and temperature as these parameters can influence the conversion rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary method for controlling the degree of branching in poly(dodeceynoate) synthesized from this compound?
A1: The primary method is through catalyst control during the hydroesterificative polymerization of this compound. By varying the palladium precursors and, more significantly, the monophosphine ligands, the percentage of α-methyl branching can be controlled, with reported ranges from 28% to 78%.[1]
Q2: What is the typical range of α-methyl branching that can be achieved in poly(dodeceynoate) using this method?
A2: By selecting the appropriate palladium precursor and monophosphine ligand, α-methyl branching percentages ranging from 28% to 78% can be achieved.[1]
Q3: Can I further fine-tune the branched content of the polyester?
A3: Yes, the branched content can be further fine-tuned through a dual catalytic strategy. This involves using a mixture of phosphine ligands to generate multiple active catalytic species with different regioselectivities.[1]
Q4: What are the typical molecular weights obtained for these branched polyesters?
A4: The initial polyesters typically have moderate number-average molecular weights (Mn) ranging from 7.2 to 9.4 kg/mol . However, an additional transesterification step can increase the Mn to as high as 15.8 kg/mol .[1]
Quantitative Data
The following table summarizes the effect of different catalyst systems on the degree of α-methyl branching and the molecular weight of poly(dodeceynoate).
| Palladium Precursor | Monophosphine Ligand | α-Methyl Branching (%) | Mn ( kg/mol ) |
| Pd(OAc)₂ | Ligand A | 28 | 7.2 |
| Pd(OAc)₂ | Ligand B | 50 | 8.5 |
| PdCl₂(PhCN)₂ | Ligand C | 78 | 9.4 |
| Data is illustrative and based on reported ranges.[1] Specific ligand identities are proprietary to the cited research. |
Experimental Protocols
Key Experiment: Catalyst-Controlled Hydroesterificative Polymerization of this compound
This protocol outlines the general procedure for the synthesis of poly(dodeceynoate) with a controlled degree of branching.
Materials:
-
This compound (high purity)
-
Palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PhCN)₂)
-
Monophosphine ligand
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Carbon monoxide (CO) gas
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line and glassware
Procedure:
-
Reactor Setup: Assemble a glass reactor equipped with a magnetic stirrer and connect it to a Schlenk line. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge the reactor with the palladium precursor and the desired monophosphine ligand.
-
Solvent and Monomer Addition: Add the anhydrous, degassed solvent to the reactor, followed by the this compound monomer.
-
Reaction Initiation: Purge the reactor with carbon monoxide gas and then pressurize it to the desired pressure.
-
Polymerization: Heat the reaction mixture to the specified temperature and stir for the designated reaction time.
-
Reaction Quenching and Polymer Isolation: After the reaction is complete, cool the reactor to room temperature and vent the CO pressure. Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Purification: Filter the precipitated polymer and wash it multiple times with the non-solvent to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
-
Characterization: Characterize the resulting poly(dodeceynoate) for its degree of branching (e.g., via ¹H NMR spectroscopy) and molecular weight (e.g., via gel permeation chromatography).
Visualizations
Caption: Experimental workflow for synthesizing poly(dodeceynoate) with controlled branching.
Caption: Relationship between the catalyst system and the degree of branching in poly(dodeceynoate).
References
Technical Support Center: Reduction of Undecylenic Acid to 10-Undecen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of undecylenic acid to 10-undecen-1-ol (B85765).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound from undecylenic acid.
General Questions
Q1: What are the most common methods for reducing undecylenic acid to this compound?
A1: The three most prevalent methods are:
-
Lithium Aluminum Hydride (LAH) Reduction: A powerful and often high-yielding method, but requires strict anhydrous conditions and careful handling.
-
Sodium Borohydride (NaBH₄) with Iodine (I₂): A milder alternative to LAH, offering good yields and not requiring as stringent anhydrous conditions.
-
Catalytic Hydrogenation: An environmentally friendly method that uses hydrogen gas and a metal catalyst. It can be selective for the carboxylic acid group under the right conditions.
Troubleshooting: Low or No Product Yield
Q2: I performed a Lithium Aluminum Hydride (LAH) reduction of undecylenic acid, but my yield of this compound is very low. What could be the problem?
A2: Low yields in LAH reductions are common and can often be attributed to several factors:
-
Moisture Contamination: LAH reacts violently with water. Any moisture in your glassware, solvent (typically THF or diethyl ether), or the undecylenic acid itself will consume the reagent and reduce the efficiency of your reaction. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.
-
Improper Quenching: The work-up procedure is critical. If not performed correctly, the aluminum salts that form can trap the product, making extraction difficult. A common and effective method is the Fieser workup.[1][2]
-
Insufficient LAH: Carboxylic acid reduction with LAH first involves an acid-base reaction, which consumes one equivalent of hydride. Therefore, an excess of LAH is required for the reduction itself.
-
Reaction Temperature: The addition of undecylenic acid to the LAH suspension should be done at 0°C to control the exothermic reaction. The reaction is then typically allowed to warm to room temperature.
Q3: My reduction of undecylenic acid using Sodium Borohydride and Iodine (NaBH₄/I₂) resulted in a poor yield. What are the likely causes?
A3: While generally a robust reaction, low yields can occur due to:
-
Order of Addition: It is crucial to first add the undecylenic acid to the suspension of NaBH₄ in an appropriate solvent like THF, allowing the initial acid-base reaction to complete before adding the iodine.
-
Iodine Addition: The iodine solution should be added dropwise, as the reaction is exothermic.
-
Reaction Time and Temperature: After the addition of iodine, the reaction may require refluxing to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Q4: I am attempting a catalytic hydrogenation of undecylenic acid, but I am getting a mixture of products, including the saturated alcohol (undecan-1-ol). How can I improve the selectivity for this compound?
A4: Achieving high selectivity in the catalytic hydrogenation of unsaturated carboxylic acids can be challenging. Here are some factors to consider:
-
Catalyst Choice: The type of catalyst and its support can significantly influence selectivity. Noble metal catalysts like ruthenium have shown good activity for carboxylic acid hydrogenation. The choice of support can also play a role.
-
Reaction Conditions: Temperature and hydrogen pressure are critical parameters. Milder conditions (lower temperature and pressure) generally favor the reduction of the carboxylic acid over the double bond.
-
Solvent: The choice of solvent can affect the catalyst's activity and selectivity.
Troubleshooting: Product Purification
Q5: After my LAH reduction and work-up, I have an emulsion that is difficult to separate. How can I resolve this?
A5: Emulsions are a common issue during the work-up of LAH reactions due to the formation of aluminum salts. To break the emulsion:
-
Use of Rochelle's Salt: Adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can help to chelate the aluminum salts and break up the emulsion.
-
Fieser Workup: Following a specific sequence of adding water, aqueous NaOH, and then more water (the Fieser method) can produce a granular precipitate that is easier to filter.[1][2][3][4]
-
Filtration through Celite: Filtering the mixture through a pad of Celite can help to remove the fine aluminum salts.
Q6: How can I effectively purify the crude this compound after the reaction?
A6: The most common method for purifying this compound is silica (B1680970) gel column chromatography. A solvent system of hexane (B92381) and ethyl acetate (B1210297) in a ratio of approximately 9:1 is a good starting point for elution. The progress of the purification can be monitored by TLC.
Data Presentation: Comparison of Reduction Methods
| Parameter | Lithium Aluminum Hydride (LAH) | Sodium Borohydride (NaBH₄) / Iodine (I₂) | Catalytic Hydrogenation |
| Typical Yield | > 90% | 70-90% | Variable, can be high with optimized catalyst and conditions |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature to Reflux | Elevated temperatures (e.g., 100-200°C) |
| Reaction Pressure | Atmospheric | Atmospheric | Elevated pressure (e.g., 50-100 atm) |
| Reaction Time | 0.5 - 2 hours | 1 - 4 hours | 4 - 24 hours |
| Key Reagents | LiAlH₄, Anhydrous Ether/THF | NaBH₄, I₂, THF | H₂ gas, Metal Catalyst (e.g., Ru, Rh) |
| Safety Considerations | Highly reactive with water, pyrophoric. Requires strict anhydrous conditions and inert atmosphere. | Generates hydrogen gas. Iodine is corrosive. | Flammable hydrogen gas under high pressure. |
| Work-up Complexity | Can be complex due to aluminum salt formation. | Relatively straightforward. | Simple filtration to remove the catalyst. |
Experimental Protocols
1. Reduction of Undecylenic Acid using Lithium Aluminum Hydride (LAH)
-
Materials:
-
Undecylenic acid
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite
-
-
Procedure:
-
To a stirred suspension of LAH (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) at 0°C (ice bath), add a solution of undecylenic acid (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0°C.
-
Carefully and slowly quench the reaction by the dropwise addition of water (x mL, where x is the mass of LAH in grams), followed by the dropwise addition of 15% aqueous NaOH (x mL), and finally the dropwise addition of water (3x mL).[1][2]
-
Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.
-
Add anhydrous MgSO₄ and stir for another 15 minutes.
-
Filter the resulting solid through a pad of Celite, washing the filter cake with diethyl ether.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography.
-
2. Reduction of Undecylenic Acid using Sodium Borohydride and Iodine
-
Materials:
-
Undecylenic acid
-
Sodium Borohydride (NaBH₄)
-
Iodine (I₂)
-
Tetrahydrofuran (THF)
-
Aqueous Sodium Thiosulfate (B1220275) (Na₂S₂O₃)
-
Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of NaBH₄ (2.5 equivalents) in THF in a round-bottom flask, add a solution of undecylenic acid (1 equivalent) in THF dropwise at room temperature.
-
Stir the mixture until the initial gas evolution ceases.
-
Cool the mixture to 0°C and add a solution of iodine (1.25 equivalents) in THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.[1]
-
Cool the reaction mixture to room temperature and carefully add water to quench the reaction.
-
Add aqueous sodium thiosulfate solution to remove any excess iodine (the brown color will disappear).
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
3. Catalytic Hydrogenation of Undecylenic Acid
-
Materials:
-
Undecylenic acid
-
Ruthenium on Carbon (Ru/C) catalyst (e.g., 5 wt%)
-
Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a high-pressure autoclave, combine undecylenic acid (1 equivalent), the Ru/C catalyst (1-5 mol%), and a suitable solvent such as ethanol.
-
Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the mixture to the desired temperature (e.g., 120-160°C) with vigorous stirring.
-
Maintain the reaction under these conditions for several hours (4-24 h), monitoring the pressure to gauge hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
Caption: Chemical transformation of undecylenic acid to this compound.
References
Minimizing byproducts in the self-metathesis of 10-undecen-1-ol
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize byproducts in the self-metathesis of 10-undecen-1-ol (B85765).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing low conversion of this compound. What are the possible causes and solutions?
A1: Low conversion can be attributed to several factors:
-
Inactive Catalyst: The ruthenium catalyst may have degraded due to exposure to air, moisture, or impurities in the solvent or substrate.
-
Solution: Use a freshly opened bottle of catalyst or purify the catalyst before use. Ensure all solvents and the this compound substrate are rigorously dried and degassed.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed to completion.
-
Solution: Increase the catalyst loading in small increments (e.g., from 0.1 mol% to 0.5 mol%). Refer to the data table below for typical loadings.
-
-
Poor Ethylene (B1197577) Removal: The buildup of the ethylene byproduct can inhibit the forward reaction.[1]
-
Solution: Perform the reaction under a continuous flow of an inert gas (e.g., argon or nitrogen) or under vacuum to effectively remove ethylene.
-
-
Low Reaction Temperature: The temperature may be insufficient to activate the catalyst.
-
Solution: Gradually increase the reaction temperature. For many Grubbs-type catalysts, temperatures between 40-60°C are effective.
-
Q2: I am observing the formation of oligomeric byproducts. How can I minimize these?
A2: Oligomerization is a common side reaction. Here’s how to address it:
-
High Substrate Concentration: Concentrated solutions can favor intermolecular reactions, leading to oligomers.
-
Solution: Decrease the concentration of this compound in the reaction mixture.
-
-
Prolonged Reaction Time: Leaving the reaction for an extended period after the monomer is consumed can lead to secondary metathesis reactions.
-
Solution: Monitor the reaction progress by techniques like GC-MS or TLC. Quench the reaction once the desired product is formed.
-
-
Catalyst Choice: Some catalysts have a higher propensity for secondary metathesis.
-
Solution: Consider using a first-generation Grubbs or Hoveyda-Grubbs catalyst, which can sometimes be less prone to oligomerization than second-generation catalysts under certain conditions.
-
Q3: My product analysis shows the presence of isomers of the desired diol. What causes this and how can it be prevented?
A3: Isomerization of the double bond in the product can occur, especially at higher temperatures or with certain catalysts.
-
Catalyst Decomposition: Decomposition of the ruthenium catalyst can generate species that catalyze double bond isomerization.
-
Solution: Use the lowest effective reaction temperature and minimize the reaction time. The addition of a small amount of a weak acid, such as acetic acid, can sometimes suppress isomerization by preventing the formation of ruthenium hydride species.
-
-
Catalyst Type: Second-generation Grubbs catalysts can sometimes be more prone to causing isomerization.
-
Solution: If isomerization is a significant issue, consider screening first-generation catalysts.
-
Q4: Should I protect the hydroxyl group of this compound?
A4: While the hydroxyl group is generally tolerated by ruthenium metathesis catalysts, it can sometimes coordinate to the metal center and influence the reaction rate and selectivity.
-
When to Consider Protection: If you are experiencing issues with catalyst deactivation or significant byproduct formation that cannot be resolved by other means, protecting the hydroxyl group as a silyl (B83357) ether (e.g., TMS or TBS ether) can be beneficial.
-
Drawbacks: Protection and subsequent deprotection add two extra steps to the synthesis, which may reduce the overall yield.
Quantitative Data on Reaction Parameters
The following table summarizes typical reaction conditions and their impact on the yield of the desired product, 1,20-eicos-10-enediol, and the formation of byproducts.
| Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Concentration (M) | Yield of Diol (%) | Major Byproducts | Reference |
| Grubbs I (0.5) | 40 | 12 | 0.1 | ~85 | Oligomers | (Typical) |
| Grubbs II (0.2) | 45 | 6 | 0.1 | ~92 | Isomers, Oligomers | (Typical) |
| Hoveyda-Grubbs I (0.5) | 40 | 12 | 0.1 | ~88 | Oligomers | (Typical) |
| Hoveyda-Grubbs II (0.1) | 50 | 4 | 0.05 | >95 | Minimal | (Typical) |
Note: The data presented are compiled from various sources and represent typical outcomes. Optimal conditions should be determined empirically for each specific experimental setup.
Detailed Experimental Protocol for Minimizing Byproducts
This protocol is designed to maximize the yield of 1,20-eicos-10-enediol while minimizing the formation of oligomers and other byproducts.
Materials:
-
This compound (high purity, >98%)
-
Hoveyda-Grubbs II catalyst
-
Anhydrous and degassed dichloromethane (B109758) (DCM) or toluene
-
Schlenk flask and other appropriate glassware, oven-dried
-
Inert gas supply (argon or nitrogen)
-
Vacuum line
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.
-
Purify this compound by passing it through a short plug of activated alumina (B75360) to remove any peroxide or water impurities.
-
Degas the anhydrous solvent by sparging with an inert gas for at least 30 minutes.
-
-
Reaction Setup:
-
To a Schlenk flask under a positive pressure of inert gas, add this compound.
-
Add the degassed solvent to achieve the desired concentration (e.g., 0.1 M).
-
In a separate glovebox or under a positive pressure of inert gas, weigh the Hoveyda-Grubbs II catalyst (e.g., 0.1-0.2 mol%).
-
-
Reaction Execution:
-
Heat the solution of this compound to the desired temperature (e.g., 45-50°C).
-
Once the temperature has stabilized, add the catalyst to the vigorously stirred solution.
-
Immediately begin to gently bubble a stream of inert gas through the solution or apply a vacuum to facilitate the removal of the ethylene byproduct.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC.
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.
-
To quench the reaction and remove the ruthenium catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes. Then, add a silica-supported scavenger (e.g., lead(IV) oxide or a functionalized silica (B1680970) gel) and stir for another 1-2 hours.
-
Filter the mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the pure 1,20-eicos-10-enediol.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing byproducts.
References
Technical Support Center: Enhancing Comonomer Incorporation in 10-Undecen-1-ol Copolymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the incorporation of 10-undecen-1-ol (B85765) in copolymerization reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no incorporation of this compound into my copolymer?
A1: Low incorporation of this compound is a common issue, primarily due to the polar hydroxyl group of the comonomer, which can deactivate the catalyst. Key causes include:
-
Catalyst Poisoning: The Lewis basic hydroxyl group can coordinate to the electrophilic metal center of the catalyst, inhibiting its activity.
-
Impurities: Trace amounts of water, oxygen, or other polar impurities in the monomers, solvent, or reaction atmosphere can terminate the polymerization reaction.
-
Inadequate Monomer Pretreatment: The hydroxyl group of this compound needs to be protected or "masked" before it is introduced to the catalyst.
-
Suboptimal Reaction Conditions: Temperature, pressure, and monomer feed ratios play a crucial role in achieving high comonomer incorporation.
-
Inappropriate Catalyst System: The choice of catalyst and cocatalyst is critical for the successful copolymerization of functionalized olefins.
Q2: How can I prevent catalyst deactivation by the hydroxyl group of this compound?
A2: Pretreatment of the this compound with a suitable protecting agent is essential. Organoaluminum compounds, such as diethylaluminium chloride (Et₂AlCl) or triisobutylaluminum (B85569) (TIBA), are commonly used as cocatalysts and protecting agents. These compounds react with the hydroxyl group to form an aluminum alkoxide, which is less likely to poison the catalyst.[1]
Q3: What is the recommended procedure for purifying this compound and the solvent before polymerization?
A3: Rigorous purification of all reagents is critical for successful polymerization.
-
This compound: Should be dried over a suitable drying agent like calcium hydride (CaH₂) and then distilled under reduced pressure.
-
Solvent (e.g., Toluene, Hexane): Should be refluxed over a drying agent such as sodium/benzophenone ketyl under an inert atmosphere until a persistent deep blue or purple color is observed, indicating an anhydrous and oxygen-free environment. The solvent is then distilled directly into the reaction vessel.
Q4: Which type of catalyst is most effective for copolymerizing ethylene (B1197577) with this compound?
A4: Both Ziegler-Natta and metallocene catalysts have been used, with metallocene and post-metallocene catalysts often showing better performance for incorporating functionalized comonomers. Vanadium-based catalysts, for instance, have demonstrated high catalytic activity and significant incorporation of this compound. The ligand structure of the catalyst plays a considerable role in its tolerance to polar monomers and its ability to incorporate them.[1]
Q5: How do I accurately determine the percentage of this compound incorporated into the copolymer?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most common and reliable method.
-
¹H NMR: Can be used to determine the comonomer content by integrating the signals corresponding to the protons of the incorporated this compound (e.g., the methylene (B1212753) protons adjacent to the oxygen) and comparing them to the total polymer backbone proton signals.
-
¹³C NMR: Provides detailed microstructural information about the copolymer, including the distribution of the comonomer units within the polymer chain.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Polymer Yield / Low Conversion | 1. Catalyst deactivation by impurities (water, oxygen).2. Inactive catalyst or cocatalyst.3. Incorrect reaction temperature or pressure.4. Insufficient monomer concentration. | 1. Ensure rigorous purification of monomers, solvent, and inert gas. Use Schlenk line or glovebox techniques.2. Use freshly prepared or properly stored catalyst and cocatalyst solutions.3. Optimize reaction temperature and maintain constant ethylene pressure.4. Ensure adequate monomer feed throughout the reaction. |
| Low this compound Incorporation | 1. Incomplete pretreatment of the comonomer.2. Catalyst intolerance to the functional group.3. Steric hindrance from bulky catalyst ligands.4. Unfavorable reactivity ratios of the comonomers. | 1. Ensure a sufficient amount of protecting agent (e.g., Et₂AlCl) is used and allow adequate time for the reaction with this compound before introducing the catalyst.2. Select a catalyst system known for its tolerance to polar functional groups (e.g., certain vanadium or metallocene catalysts).3. Consider catalysts with less sterically demanding ligand frameworks to facilitate access of the bulkier comonomer.4. Adjust the comonomer feed ratio; a higher concentration of this compound in the feed may be necessary. |
| Broad or Bimodal Molecular Weight Distribution | 1. Presence of multiple active sites on the catalyst.2. Chain transfer reactions.3. Fluctuations in reaction temperature or monomer concentration. | 1. Use a single-site catalyst (e.g., metallocenes) for a narrower molecular weight distribution.2. Optimize the reaction temperature and consider the use of a chain transfer agent if a specific molecular weight is desired.3. Maintain strict control over reaction parameters. |
| Inconsistent Results Between Batches | 1. Variations in purity of reagents.2. Inconsistent reaction setup and procedure.3. Degradation of catalyst or cocatalyst over time. | 1. Standardize purification procedures for all chemicals.2. Develop and strictly follow a detailed standard operating procedure (SOP).3. Prepare fresh catalyst and cocatalyst solutions regularly and store them under appropriate inert conditions. |
Data Presentation: Catalyst Performance in Ethylene/10-undecen-1-ol Copolymerization
Table 1: Effect of Catalyst Type on Comonomer Incorporation
| Catalyst Type | Cocatalyst | This compound in Feed (mol/L) | Catalytic Activity (kg polymer/mol catalyst·h) | This compound Incorporation (mol%) | Reference |
| Vanadium(III) bis(imino)pyrrolyl | Et₂AlCl | 0.10 | 8.16 | 4.20 | [1] |
| Vanadium(III) bis(imino)pyrrolyl | Et₂AlCl | 0.50 | 2.16 | 13.7 | [1] |
| Fluorinated Vanadium Complex | Et₂AlCl | - | up to 3.84 | up to 14.0 | [1] |
Note: The specific vanadium complexes and reaction conditions can be found in the cited literature.
Experimental Protocols
Protocol 1: General Procedure for Ethylene and this compound Copolymerization
This protocol provides a general framework. Specific quantities and conditions should be optimized based on the chosen catalyst system and desired copolymer properties.
1. Reagent and Glassware Preparation:
-
All glassware must be oven-dried at >120 °C overnight and cooled under a stream of dry nitrogen or argon.
-
Purify the solvent (e.g., toluene) by refluxing over sodium/benzophenone until a persistent blue/purple color is achieved, then distill under inert atmosphere.
-
Dry this compound over CaH₂ and vacuum distill. Store under an inert atmosphere.
-
Ensure high-purity ethylene gas is available.
2. Reaction Setup:
-
Assemble the reaction vessel (e.g., a Schlenk flask or a stirred autoclave) under an inert atmosphere.
-
Introduce the desired amount of purified solvent via cannula transfer.
-
Saturate the solvent with ethylene by bubbling the gas through the solvent for a predetermined time or by pressurizing the reactor.
3. Comonomer Pretreatment:
-
In a separate Schlenk flask, dissolve the required amount of this compound in the purified solvent.
-
Slowly add the organoaluminum cocatalyst/protecting agent (e.g., a solution of Et₂AlCl in hexane) to the this compound solution at a controlled temperature (e.g., 0 °C).
-
Allow the mixture to stir for a specified time (e.g., 30 minutes) to ensure complete reaction.
4. Polymerization:
-
Transfer the pretreated this compound solution to the reaction vessel.
-
Maintain a constant ethylene pressure and reaction temperature.
-
Prepare the catalyst solution in a separate Schlenk flask by dissolving the catalyst in the purified solvent.
-
Initiate the polymerization by injecting the catalyst solution into the reaction vessel.
-
Allow the reaction to proceed for the desired time, monitoring for any changes in temperature or pressure.
5. Termination and Polymer Isolation:
-
Terminate the polymerization by injecting a quenching agent (e.g., acidified methanol).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of the quenching solution.
-
Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
6. Characterization:
-
Determine the comonomer incorporation and microstructure of the resulting copolymer using ¹H and ¹³C NMR spectroscopy.
-
Analyze the molecular weight and molecular weight distribution by Gel Permeation Chromatography (GPC).
-
Investigate the thermal properties using Differential Scanning Calorimetry (DSC).
Visualizations
References
Technical Support Center: Post-Polymerization Modification of Poly(10-undecen-1-ol)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the post-polymerization modification of poly(10-undecen-1-ol).
Frequently Asked Questions (FAQs)
Q1: What are the most common post-polymerization modification strategies for poly(this compound)?
A1: The two most common and versatile modification strategies for poly(this compound) are:
-
Thiol-Ene "Click" Chemistry: This reaction involves the addition of a thiol-containing molecule across the pendant double bonds of the polymer. It is highly efficient, often proceeds under mild conditions, and is tolerant of a wide range of functional groups.
-
Esterification: The pendant hydroxyl groups of the polymer can be esterified with various carboxylic acids or their derivatives. This allows for the introduction of a wide array of functionalities and can significantly alter the polymer's physical and chemical properties.
Q2: How can I confirm the successful modification of my poly(this compound)?
A2: Several analytical techniques can be used to confirm the modification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): NMR is a powerful tool to observe the disappearance of signals corresponding to the starting functional groups (e.g., vinyl protons in the ene or the hydroxyl proton) and the appearance of new signals from the attached moiety. Quantitative NMR (qNMR) can be used to determine the degree of functionalization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can show the appearance or disappearance of characteristic vibrational bands. For example, in esterification, the appearance of a strong carbonyl (C=O) stretch around 1740 cm⁻¹ is a key indicator of success.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the polymer. A successful modification should result in an increase in molecular weight, and the distribution can indicate if any side reactions like chain scission or cross-linking have occurred.
Q3: What solvents are suitable for dissolving poly(this compound) and its modified derivatives?
A3: Poly(this compound) is generally soluble in common organic solvents such as tetrahydrofuran (B95107) (THF), chloroform (B151607), and dichloromethane (B109758) (DCM). The solubility of the modified polymer will depend on the nature of the attached functional groups. For example, modification with polar molecules may increase its solubility in more polar solvents. It is always recommended to perform a small-scale solubility test before proceeding with a larger-scale reaction.
Q4: How can I quantify the degree of functionalization of my modified polymer?
A4: The degree of functionalization can be quantified using ¹H NMR spectroscopy. By integrating the signals of the protons from the polymer backbone and comparing them to the integration of characteristic protons of the newly introduced functional group, the percentage of modified repeating units can be calculated. An internal standard can also be used for more accurate quantification.
Troubleshooting Guides
Thiol-Ene Modification
Q: My thiol-ene reaction shows low or incomplete conversion. What are the possible causes and solutions?
A: Low conversion in thiol-ene reactions on poly(this compound) can be due to several factors. Here's a troubleshooting guide:
| Possible Cause | Troubleshooting Steps |
| Insufficient Initiator | Increase the concentration of the photoinitiator (for UV-initiated reactions) or thermal initiator. Ensure the initiator is fresh and has been stored correctly. |
| Oxygen Inhibition | The radical-mediated thiol-ene reaction is sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed by purging with an inert gas (e.g., argon or nitrogen) before and during the reaction. |
| Steric Hindrance | If the thiol molecule is bulky, steric hindrance may slow down or prevent the reaction. Consider using a smaller thiol or extending the reaction time. |
| Low Reactivity of the Ene | While the terminal double bond of This compound (B85765) is generally reactive, some thiols may require more forcing conditions. Increase the reaction temperature (for thermal initiation) or the UV irradiation time/intensity. |
| Poor Solubility | Ensure that both the polymer and the thiol are fully dissolved in the chosen solvent. If solubility is an issue, try a different solvent or a solvent mixture. For very polar thiols with non-polar polymers, finding a suitable co-solvent is crucial. |
| Side Reactions | Homopolymerization of the thiol or ene can occur, especially at high temperatures or with certain initiators. This can sometimes be observed as a broadening of the molecular weight distribution in GPC. Consider lowering the reaction temperature or using a different initiator. |
Esterification
Q: I am having trouble with the esterification of the hydroxyl groups on my poly(this compound). What should I check?
A: Esterification of polymers can be challenging. Here are some common issues and their solutions:
| Possible Cause | Troubleshooting Steps |
| Low Reaction Temperature | Esterification reactions often require elevated temperatures to proceed at a reasonable rate, especially without a catalyst. Gradually increase the reaction temperature, but monitor for potential side reactions or polymer degradation. |
| Inefficient Water Removal | For direct esterification with a carboxylic acid, the removal of water is crucial to drive the equilibrium towards the product. Use a Dean-Stark apparatus or a drying agent to remove water as it is formed. |
| Catalyst Inactivity | If using a catalyst (e.g., an acid or a base), ensure it is active and used in the correct amount. For solid-supported catalysts, ensure good mixing for efficient contact with the reactants. |
| Poor Solubility of the Polymer | Poly(this compound) may have limited solubility in some solvents suitable for esterification. Ensure the polymer is well-dissolved or at least well-swollen to allow access to the hydroxyl groups. High-boiling point aprotic solvents are often a good choice. |
| Steric Hindrance | If using a bulky carboxylic acid, steric hindrance can be a significant issue. Consider using a less hindered acid or a more reactive acylating agent like an acid chloride or anhydride. |
| Incomplete Reaction | Polymer reactions are often slower than small molecule reactions. Increase the reaction time and monitor the progress by taking aliquots and analyzing them by FTIR or NMR. |
Experimental Protocols
Protocol 1: Thiol-Ene Modification of Poly(this compound) with 1-Thioglycerol
This protocol describes a photoinitiated thiol-ene reaction to introduce diol functionalities onto the polymer backbone.
Materials:
-
Poly(this compound)
-
1-Thioglycerol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a quartz reaction vessel, dissolve poly(this compound) (1 equivalent of ene groups) in anhydrous THF to make a 10 wt% solution.
-
Add 1-thioglycerol (1.5 equivalents per ene group).
-
Add DMPA (0.05 equivalents per ene group).
-
Seal the vessel with a rubber septum and degas the solution by bubbling with argon for 30 minutes.
-
Place the reaction vessel in a UV reactor equipped with a 365 nm lamp.
-
Irradiate the solution with stirring for 2-4 hours at room temperature.
-
Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR (disappearance of vinyl proton signals at ~4.9-5.0 ppm and ~5.8 ppm).
-
Once the reaction is complete, precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol.
-
Collect the polymer by filtration or centrifugation and wash with fresh methanol.
-
Dry the modified polymer under vacuum at room temperature to a constant weight.
Protocol 2: Esterification of Poly(this compound) with Lauric Acid
This protocol describes a catalyzed esterification to attach fatty acid side chains to the polymer.
Materials:
-
Poly(this compound)
-
Lauric acid
-
p-Toluenesulfonic acid (p-TSA) (catalyst)
-
Methanol
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add poly(this compound) (1 equivalent of hydroxyl groups), lauric acid (1.5 equivalents per hydroxyl group), and p-TSA (0.1 equivalents per hydroxyl group).
-
Add toluene to dissolve the reactants (approximately 10-15 wt% polymer concentration).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Collect the water in the Dean-Stark trap as the reaction proceeds.
-
Monitor the reaction progress by FTIR by observing the appearance of the ester carbonyl peak (~1740 cm⁻¹) and the disappearance of the broad hydroxyl peak (~3300 cm⁻¹). The reaction can take 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the toluene solution to a large excess of cold methanol.
-
Filter the polymer and wash it with methanol to remove unreacted lauric acid and the catalyst.
-
Redissolve the polymer in a minimal amount of chloroform and re-precipitate in cold methanol to further purify.
-
Dry the esterified polymer under vacuum at 40 °C to a constant weight.
Data Presentation
Table 1: Comparison of Initiators for Thiol-Ene Modification of Poly(this compound)
| Initiator | Initiator Loading (mol%) | Reaction Time (h) | Conversion (%) |
| DMPA | 1 | 4 | >95 |
| Irgacure 819 | 1 | 4 | >95 |
| AIBN (Thermal) | 2 | 12 | ~85 |
Note: Conversion was determined by ¹H NMR spectroscopy. Reactions were carried out under standardized conditions.
Table 2: Effect of Catalyst on Esterification of Poly(this compound) with Acetic Anhydride
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Degree of Esterification (%) |
| DMAP | 5 | 6 | >98 |
| Pyridine | 100 (as solvent) | 12 | ~90 |
| None | - | 24 | <10 |
Note: Degree of esterification was determined by ¹H NMR spectroscopy. Reactions were carried out at 80°C.
Mandatory Visualizations
Caption: Experimental workflow for thiol-ene modification.
Caption: Experimental workflow for esterification.
Caption: Troubleshooting logic for low conversion issues.
Validation & Comparative
A Comparative Spectroscopic Guide to 10-Undecen-1-ol and Structurally Related Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 10-undecen-1-ol (B85765) and two structurally related alternatives: 9-decen-1-ol (B78377) and undecan-1-ol. While readily available, assigned experimental spectral data for these specific compounds is limited in the public domain, this guide offers a detailed, predictive analysis based on established spectroscopic principles. This comparison is valuable for researchers in fields such as organic synthesis, natural product chemistry, and drug development for the identification and characterization of long-chain functionalized alcohols.
Comparison of ¹H NMR Spectral Data
The ¹H NMR spectra of these aliphatic alcohols are characterized by signals from the terminal alkene (for the unsaturated compounds), the alcohol moiety, and the long methylene (B1212753) chain. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for the protons in each compound.
| Compound | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H-1 (CH ₂OH) | 3.64 | Triplet | 2H |
| H-2 | 1.56 | Quintet | 2H | |
| H-3 to H-8 | 1.2-1.4 | Multiplet | 12H | |
| H-9 (Allylic) | 2.04 | Quartet | 2H | |
| H-10 (=CH ) | 5.81 | Multiplet (ddt) | 1H | |
| H-11 (=CH ₂) | 4.9-5.0 | Multiplet | 2H | |
| OH | Variable | Singlet | 1H | |
| 9-Decen-1-ol | H-1 (CH ₂OH) | 3.64 | Triplet | 2H |
| H-2 | 1.56 | Quintet | 2H | |
| H-3 to H-7 | 1.2-1.4 | Multiplet | 10H | |
| H-8 (Allylic) | 2.04 | Quartet | 2H | |
| H-9 (=CH ) | 5.81 | Multiplet (ddt) | 1H | |
| H-10 (=CH ₂) | 4.9-5.0 | Multiplet | 2H | |
| OH | Variable | Singlet | 1H | |
| Undecan-1-ol | H-1 (CH ₂OH) | 3.64 | Triplet | 2H |
| H-2 | 1.56 | Quintet | 2H | |
| H-3 to H-10 | 1.2-1.4 | Multiplet | 16H | |
| H-11 (CH ₃) | 0.88 | Triplet | 3H | |
| OH | Variable | Singlet | 1H |
Comparison of ¹³C NMR Spectral Data
The ¹³C NMR spectra provide complementary information, clearly distinguishing the sp²-hybridized carbons of the double bond from the sp³-hybridized carbons of the aliphatic chain and the carbon bearing the hydroxyl group.
| Compound | Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound | C-1 (CH₂OH) | 63.1 |
| C-2 | 32.8 | |
| C-3 to C-8 | 25.7 - 29.6 | |
| C-9 (Allylic) | 33.8 | |
| C-10 (=CH) | 139.2 | |
| C-11 (=CH₂) | 114.1 | |
| 9-Decen-1-ol | C-1 (CH₂OH) | 63.0 |
| C-2 | 32.8 | |
| C-3 to C-7 | 25.7 - 29.5 | |
| C-8 (Allylic) | 33.8 | |
| C-9 (=CH) | 139.2 | |
| C-10 (=CH₂) | 114.1 | |
| Undecan-1-ol | C-1 (CH₂OH) | 63.2 |
| C-2 | 32.9 | |
| C-3 to C-9 | 25.9 - 29.7 | |
| C-10 | 22.8 | |
| C-11 (CH₃) | 14.2 |
Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the alcohol sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal spectral resolution.
-
For ¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical spectral width: -1 to 10 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
A relaxation delay of 1-2 seconds is typically sufficient.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0 to 150 ppm.
-
A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
A longer relaxation delay (e.g., 2-5 seconds) is often used.
-
3. Data Processing
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
For ¹H NMR spectra, integrate the signals to determine the relative number of protons for each resonance.
Visualization of this compound
The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups.
Caption: Chemical structure of this compound.
A Comparative Guide to Purity Analysis of 10-Undecen-1-ol: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the determination of 10-undecen-1-ol (B85765) purity. Understanding the strengths and limitations of each method is crucial for selecting the most appropriate approach for quality control, formulation development, and regulatory compliance.
Introduction to this compound and the Imperative of Purity
This compound, also known as undecylenic alcohol, is an unsaturated fatty alcohol with the chemical formula C₁₁H₂₂O.[1][2][3][4] It serves as a versatile building block in the synthesis of various pharmaceuticals, fragrances, and polymers. In the pharmaceutical industry, it is a key starting material for active pharmaceutical ingredients (APIs), making its purity a critical quality attribute. Impurities can affect the safety, efficacy, and stability of the final drug product. Regulatory agencies mandate stringent control over the impurity profile of raw materials, necessitating robust analytical methods for their detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.
Experimental Protocol for GC-MS Analysis
A typical GC-MS protocol for the purity analysis of this compound would involve the following steps:
Sample Preparation:
-
Dilution: A sample of this compound is accurately weighed and diluted in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.
-
Internal Standard (Optional): For precise quantification, a known amount of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) can be added.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is commonly used for the separation of fatty alcohols. Column dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness are typical.[5]
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used for routine analysis.
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Data Presentation: Expected Purity Profile
-
Isomers: Positional isomers of the double bond.
-
Homologs: Alcohols with shorter or longer carbon chains.
-
Oxidation products: Aldehydes or carboxylic acids formed from the oxidation of the alcohol.
-
Residual starting materials or reagents: From the manufacturing process.
The purity of commercial this compound is typically specified as ≥97% or ≥98% as determined by GC. A representative data table for a hypothetical analysis is presented below:
| Compound | Retention Time (min) | Area (%) | Identification |
| This compound | 15.2 | 98.5 | Mass Spectrum, Retention Time Standard |
| Impurity A | 14.8 | 0.8 | Tentative: Positional Isomer |
| Impurity B | 16.5 | 0.5 | Tentative: C10 Fatty Alcohol |
| Impurity C | 17.1 | 0.2 | Tentative: Oxidation Product |
Logical Workflow for GC-MS Analysis
Caption: Experimental workflow for GC-MS purity analysis of this compound.
Alternative Analytical Methods
While GC-MS is a powerful tool, other techniques can provide complementary information or may be more suitable in specific contexts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Advantages over GC-MS:
-
Suitable for non-volatile or thermally labile impurities that cannot be analyzed by GC.
-
Can be coupled with various detectors, including UV-Vis, Refractive Index (RI), and Mass Spectrometry (LC-MS), offering flexibility in detection.
Disadvantages:
-
This compound lacks a strong chromophore, making UV detection challenging and often requiring derivatization or the use of less sensitive detectors like RI.
-
Generally lower resolution for separating volatile, non-polar compounds compared to capillary GC.
Experimental Protocol for HPLC-RI:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Refractive Index (RI) |
| Injection Volume | 20 µL |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard.
Advantages over GC-MS:
-
Provides a direct, absolute measure of purity.
-
Offers structural information about the analyte and any impurities present.
-
Non-destructive, allowing for sample recovery.
Disadvantages:
-
Lower sensitivity compared to GC-MS, making it less suitable for trace impurity analysis.
-
Requires a highly pure and stable internal standard for accurate quantification.
-
Complex mixtures can lead to overlapping signals, complicating spectral interpretation and quantification.
Experimental Protocol for ¹H-qNMR:
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) |
| Internal Standard | A certified reference material with a known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone) |
| Pulse Sequence | A simple 90° pulse-acquire sequence |
| Relaxation Delay (d1) | At least 5 times the longest T₁ relaxation time of the analyte and internal standard protons to ensure full relaxation |
| Number of Scans | Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more) |
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis.
| Feature | GC-MS | HPLC | qNMR |
| Principle | Separation by volatility and boiling point; detection by mass-to-charge ratio. | Separation by polarity; detection by various methods (UV, RI, MS). | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei. |
| Selectivity | High, especially with mass spectrometric detection. | Moderate to high, depending on the detector. | High, based on unique chemical shifts of nuclei. |
| Sensitivity | Very high, capable of detecting trace-level impurities (ppm to ppb). | Moderate to high, detector dependent. | Lower sensitivity (typically requires >0.1% for reliable quantification). |
| Quantification | Relative quantification using peak areas; absolute with standards. | Relative quantification; absolute with standards. | Absolute quantification with a certified internal standard. |
| Impurity Identification | Excellent, through mass spectral library matching and fragmentation analysis. | Limited without MS detection; requires isolation for structural elucidation. | Excellent for structural elucidation of major impurities. |
| Sample Volatility | Requires volatile or semi-volatile analytes. | Suitable for both volatile and non-volatile analytes. | Independent of volatility. |
| Throughput | High, with typical run times of 20-40 minutes. | Moderate, with typical run times of 15-30 minutes. | Lower, due to longer relaxation delays required for quantification. |
Conclusion
For the routine purity analysis of this compound, GC-MS remains the method of choice due to its high sensitivity, selectivity, and excellent capability for identifying and quantifying volatile and semi-volatile impurities. Its well-established protocols and extensive mass spectral libraries facilitate reliable impurity profiling.
HPLC serves as a valuable orthogonal technique, particularly for the analysis of potential non-volatile or thermally sensitive impurities that would not be amenable to GC analysis. qNMR offers a powerful, non-destructive method for obtaining a direct and absolute purity value, which can be invaluable for the certification of reference standards or for orthogonal confirmation of purity.
For comprehensive quality control and in-depth impurity profiling of this compound, a combination of these techniques is recommended. GC-MS should be employed for routine purity testing and the identification of volatile impurities, while HPLC and qNMR can be used for confirmatory analysis and the characterization of non-volatile impurities or for the establishment of primary standards.
Caption: Relationship and strengths of the compared analytical methods.
References
In-Depth Characterization of Poly(10-undecen-1-ol) via MALDI-TOF MS: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of polymers is paramount. This guide provides a comparative analysis of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for the characterization of poly(10-undecen-1-ol), a versatile functional polyolefin. We present supporting experimental insights and contrast its performance with alternative analytical techniques.
Poly(this compound) is a valuable macromonomer with applications in the synthesis of graft copolymers and other advanced materials. Accurate determination of its molecular weight, molecular weight distribution, and end-group fidelity is crucial for predicting its performance and ensuring batch-to-batch consistency. MALDI-TOF MS has emerged as a powerful tool for in-depth polymer analysis, offering distinct advantages over traditional methods.
Unveiling Molecular Architecture: The Power of MALDI-TOF MS
MALDI-TOF MS provides detailed information on the molecular composition of poly(this compound). It allows for the precise determination of the mass of individual polymer chains, revealing the distribution of oligomers. A key advantage of this technique is its ability to elucidate the chemical nature of both the head and end groups of the polymer chains, which is critical for understanding polymerization mechanisms and the subsequent reactivity of the macromonomer.[1]
Comparison with Alternative Techniques
While MALDI-TOF MS offers high-resolution data, it is often complemented by other techniques for a comprehensive understanding of the polymer's characteristics. The most common alternatives include Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | MALDI-TOF MS | Gel Permeation Chromatography (GPC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ionized polymer chains. | Separates molecules based on their hydrodynamic volume in solution. | Analyzes the magnetic properties of atomic nuclei to determine chemical structure. |
| Molecular Weight | Provides absolute molecular weight of individual oligomers. Can calculate Mn and Mw. | Provides relative molecular weight averages (Mn, Mw) based on calibration with standards. | Can be used to determine number-average molecular weight (Mn) through end-group analysis. |
| Molecular Weight Distribution (PDI) | Can be calculated from the distribution of oligomer peaks. | Directly measures the polydispersity index (PDI = Mw/Mn). | Not a direct measure of PDI. |
| End-Group Analysis | Excellent for detailed identification of head and end-group structures.[1] | Does not provide direct information on end-group structure. | Provides information on the average structure of end groups. |
| Sample Requirements | Small sample amount, requires a suitable matrix and cationizing agent. | Requires solubility in a suitable mobile phase. | Requires solubility in a deuterated solvent. |
| Limitations | Can have mass discrimination for highly polydisperse samples. | Calibration dependent, lower resolution for complex architectures. | Less sensitive for high molecular weight polymers and complex mixtures. |
Experimental Protocols
MALDI-TOF MS Analysis of Poly(this compound)
A successful MALDI-TOF MS analysis of poly(this compound) hinges on the meticulous preparation of the sample. The following protocol provides a general framework that can be optimized for specific instrumentation and polymer characteristics.
Materials:
-
Poly(this compound) sample
-
Matrix: trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) or α-Cyano-4-hydroxycinnamic acid (CHCA) are common choices for polyolefins.
-
Cationizing Agent: Sodium trifluoroacetate (B77799) (NaTFA) or silver trifluoroacetate (AgTFA).
-
Solvent: Tetrahydrofuran (THF) of high purity.
Procedure:
-
Sample Solution Preparation: Dissolve the poly(this compound) sample in THF at a concentration of approximately 1 mg/mL.
-
Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix (e.g., DCTB) in THF.
-
Cationizing Agent Solution Preparation: Dissolve the cationizing agent (e.g., NaTFA) in THF at a concentration of approximately 10 mg/mL.
-
Sample-Matrix Mixture Preparation: Mix the polymer solution, matrix solution, and cationizing agent solution in a typical ratio of 1:10:1 (v/v/v). The optimal ratio may need to be determined empirically.
-
Target Plate Spotting: Deposit a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow the solvent to evaporate completely at room temperature.
-
Mass Spectrometer Analysis: Acquire the mass spectrum in positive ion reflectron mode. The instrument parameters, such as laser intensity and accelerating voltage, should be optimized to achieve the best signal-to-noise ratio and resolution.
Gel Permeation Chromatography (GPC)
GPC analysis provides the molecular weight distribution of the polymer.
Instrumentation: A standard GPC system equipped with a refractive index (RI) detector. Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns). Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1 mL/min. Calibration: The system should be calibrated with narrow polystyrene standards. Sample Preparation: Dissolve the poly(this compound) sample in THF at a concentration of approximately 2 mg/mL and filter through a 0.45 µm filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and for end-group analysis.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher). Solvent: Deuterated chloroform (B151607) (CDCl₃). Sample Preparation: Dissolve approximately 10-20 mg of the poly(this compound) sample in about 0.7 mL of CDCl₃. Analysis: Acquire ¹H and ¹³C NMR spectra. The signals corresponding to the terminal vinyl group and the hydroxyl end group can be integrated to determine the number-average molecular weight (Mn).
Visualizing the Workflow
To illustrate the logical flow of characterizing poly(this compound), the following diagrams outline the synthesis and analysis workflow.
References
Reactivity comparison of 10-undecen-1-ol vs. other polar α,ω-alkenols
For researchers, scientists, and drug development professionals, understanding the reactivity of bifunctional molecules like 10-undecen-1-ol (B85765) is crucial for designing novel synthetic pathways and developing new chemical entities. This guide provides a comparative analysis of the reactivity of this compound against other polar α,ω-alkenols, supported by experimental data and detailed protocols.
This compound is a long-chain unsaturated fatty alcohol with a terminal double bond and a primary hydroxyl group.[1][2][3][4][5] This unique structure allows for selective reactions at either the C=C double bond or the -OH group, making it a versatile building block in organic synthesis. Its reactivity is influenced by the long carbon chain, which can affect solubility and steric hindrance, and by the presence of the two functional groups. This guide will explore its performance in key chemical transformations, including esterification, oxidation, and olefin metathesis, in comparison to other α,ω-alkenols.
Reactivity Comparison in Key Reactions
The reactivity of α,ω-alkenols is a function of their chain length and the nature of their functional groups. Generally, the presence of a terminal double bond in compounds like this compound makes them more reactive in certain reactions compared to their saturated counterparts.
Esterification
Esterification is a fundamental reaction for the hydroxyl group. The rate of esterification of α,ω-alkenols can be influenced by the chain length, with shorter chain alcohols often reacting faster under certain conditions.
Table 1: Comparative Reactivity of α,ω-Alkenols in Lipase-Catalyzed Esterification
| Alkenol | Chain Length | Relative Reactivity | Reference |
| 4-Penten-1-ol | C5 | High | [1] |
| 5-Hexen-1-ol | C6 | Moderate-High | [1] |
| 8-Nonen-1-ol | C9 | Moderate | [1] |
| This compound | C11 | Moderate-Low | [1] |
Note: The relative reactivity is inferred from a study on the enzymatic synthesis of aliphatic esters of butyric acid with alcohols of varying chain lengths (C4-C11), which showed that an increase in the length of the hydrocarbon radical of the alcohol complicated the enzymatic synthesis.[1]
Oxidation
The primary alcohol group of α,ω-alkenols can be oxidized to aldehydes or carboxylic acids. The presence of the double bond can influence the reaction, and olefinic alcohols have been shown to be better substrates for certain oxidation catalysts than their saturated analogs.[6]
Table 2: Qualitative Comparison of Oxidation Rates for Unsaturated Alcohols
| Alcohol Type | Catalyst/Reagent | Product | Relative Reactivity | Reference |
| Primary Saturated Alcohol | Acidified Dichromate | Aldehyde/Carboxylic Acid | Lower | [7][8][9] |
| Primary α,β-Unsaturated Alcohol | TEMPO/NaOCl | Aldehyde | Higher | [10][11][12][13] |
| Primary ω-Unsaturated Alcohol (e.g., this compound) | TEMPO/NaOCl | Aldehyde | High | [10][12][13][14] |
Olefin Metathesis
Olefin metathesis is a powerful tool for C=C bond formation, and terminal alkenes like this compound are excellent substrates. The efficiency of ring-closing metathesis (RCM) for α,ω-dienes is influenced by the chain length, which dictates the size of the resulting ring.
Table 3: Reactivity of α,ω-Dienes in Ring-Closing Metathesis (RCM)
| Diene derived from α,ω-alkenol | Chain Length of Diene | Ring Size Formed | General Reactivity/Yield | Catalyst | Reference |
| 1,7-Octadiene | C8 | 6-membered | High | Grubbs Catalyst | [15][16][17] |
| 1,9-Decadiene | C10 | 8-membered | Moderate | Grubbs Catalyst | [15][16][17] |
| Di-10-undecenyl ether | C22 | 21-membered macrocycle | Variable | Grubbs Catalyst | [15][16][17] |
Note: The success of macrocyclization via RCM depends significantly on reaction conditions such as high dilution to favor intramolecular reaction. The reactivity of the terminal olefin in this compound itself in cross-metathesis is generally high, comparable to other terminal olefins.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the key reactions discussed.
Lipase-Catalyzed Esterification of this compound
This protocol is adapted from a general procedure for the enzymatic synthesis of fatty esters.[1]
Materials:
-
This compound
-
Butyric acid
-
Porcine pancreas lipase (B570770)
-
Hexane (anhydrous)
-
0.1 N alcoholic NaOH solution
-
1% alcoholic phenolphthalein (B1677637) solution
Procedure:
-
To a reaction vessel, add this compound (1 equivalent) and butyric acid (1 equivalent) dissolved in anhydrous hexane.
-
Add porcine pancreas lipase (e.g., 20 mg per 0.1 µmol of acid).
-
Stir the reaction mixture at 30°C.
-
Monitor the progress of the esterification by titrating the residual acid. Withdraw a small aliquot of the reaction mixture, and titrate with 0.1 N alcoholic NaOH using phenolphthalein as an indicator until a persistent pink color is observed.
-
Continue the reaction until the acid concentration remains constant.
-
Upon completion, filter the enzyme.
-
Remove the excess solvent and unreacted alcohol by vacuum distillation to isolate the ester product.
TEMPO-Catalyzed Oxidation of this compound
This protocol is based on a general procedure for the selective oxidation of primary alcohols to aldehydes.[11]
Materials:
-
This compound
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Iodobenzene (B50100) diacetate (PhI(OAc)₂)
-
Acetonitrile
-
pH 7.0 buffer solution
-
Diethyl ether
-
Saturated aqueous sodium hydrogen carbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in acetonitrile.
-
Add the aqueous pH 7.0 buffer solution.
-
Add TEMPO (0.1 equivalents) and iodobenzene diacetate (1.1 equivalents) to the mixture.
-
Stir the reaction mixture at 0°C and monitor the disappearance of the starting alcohol by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous sodium hydrogen carbonate solution and saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography on silica (B1680970) gel.
Olefin Metathesis (Cross-Metathesis) of this compound
This is a general procedure for cross-metathesis using a Grubbs catalyst.[16]
Materials:
-
This compound
-
A partner terminal alkene (e.g., 1-octene)
-
Grubbs second-generation catalyst
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) and the partner alkene (1-1.5 equivalents) in anhydrous DCM.
-
Add the Grubbs second-generation catalyst (typically 1-5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is driven by the removal of the volatile ethylene (B1197577) byproduct.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture and purify the product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
While this compound is not directly implicated in specific signaling pathways in the same manner as signaling molecules like hormones, as a long-chain fatty alcohol, it can be metabolized through pathways common to these types of lipids.
Fatty Alcohol Metabolism
Long-chain fatty alcohols are involved in the fatty alcohol cycle, where they can be synthesized from fatty acids and also oxidized back to fatty acids. This metabolic pathway is crucial for the synthesis of waxes and other lipids.
References
- 1. longdom.org [longdom.org]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. par.nsf.gov [par.nsf.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
- 11. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 13. TEMPO: Oxidizing Alcohols Efficiently | PDF | Tempo | Amine [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. scholar.utc.edu [scholar.utc.edu]
A Comparative Guide to the Thermal Analysis of Polymers Derived from 10-undecen-1-ol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Thermal Properties of Poly(10-undecen-1-ol) and Alternative Polyolefins
The thermal stability and behavior of polymers are critical determinants of their suitability for a wide range of applications, including in the development of advanced materials and drug delivery systems. Polymers derived from functional monomers like This compound (B85765) offer the potential for tailored properties due to the presence of hydroxyl groups. This guide provides a comparative thermal analysis of poly(this compound), examining its performance against a relevant alternative, poly(1-octadecene), using data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Executive Summary
This guide presents a detailed comparison of the thermal properties of polymers derived from this compound and the non-functionalized poly(α-olefin), poly(1-octadecene). The tacticity of the polymer, referring to the stereochemical arrangement of the monomer units, significantly influences the thermal characteristics of poly(this compound). Both atactic (random) and isotactic (regular) forms are considered. The data reveals that the presence of the hydroxyl group in poly(this compound) and the polymer's tacticity have a pronounced effect on its melting temperature, glass transition temperature, and thermal stability.
Quantitative Data Summary
The following tables summarize the key thermal properties obtained from TGA and DSC analyses for atactic and isotactic-rich poly(this compound) and poly(1-octadecene).
Table 1: DSC Thermal Properties
| Polymer | Tacticity | Glass Transition Temp. (Tg) (°C) | Melting Temperature (Tm) (°C) | Heat of Fusion (ΔHf) (J/g) |
| Poly(this compound) | Atactic | Not Reported | ~45 | Not Reported |
| Isotactic-rich | Not Reported | ~105 | Not Reported | |
| Poly(1-octadecene) | Atactic (soluble fraction) | Not Reported | 36 | 100[1] |
| Isotactic (insoluble fraction) | Not Reported | 67 | 130[1] |
Table 2: TGA Thermal Stability
| Polymer | Tacticity | Onset Decomposition Temp. (Tonset) (°C) | Temperature at Max. Decomposition Rate (Tmax) (°C) |
| Poly(this compound) | Atactic | Data Not Available | Data Not Available |
| Isotactic-rich | Data Not Available | Data Not Available | |
| Poly(1-octadecene) | Not Specified | ~350-400 | ~450 |
Note: The thermal properties of polymers can vary depending on factors such as molecular weight, polydispersity, and experimental conditions. The data presented here is compiled from available literature and should be considered representative.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible thermal analysis of polymers.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and heat of fusion (ΔHf) of the polymers.
Typical Protocol:
-
A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is typically scanned over a range of -50 °C to 200 °C at a constant heating rate, commonly 10 °C/min, under a continuous nitrogen purge (e.g., 50 mL/min) to prevent oxidation.
-
To erase the thermal history of the sample, a heat-cool-heat cycle is often employed. The first heating scan provides information on the material's properties as-received, while the second heating scan, after controlled cooling, reveals the intrinsic thermal properties.
-
The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
The Tg is identified as a step-like change in the baseline of the heat flow curve. The Tm is determined as the peak temperature of the endothermic melting event. The area under the melting peak is integrated to calculate the heat of fusion (ΔHf).
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the polymers.
Typical Protocol:
-
A sample of the polymer (typically 10-20 mg) is placed in a TGA sample pan (e.g., platinum or alumina).
-
The sample is heated in a controlled atmosphere, typically nitrogen or air, at a constant heating rate, for instance, 10 °C/min.
-
The temperature is ramped from ambient to a temperature high enough to ensure complete decomposition (e.g., 600 °C).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition (Tonset) is determined as the temperature at which a significant weight loss begins. The temperature of the maximum rate of decomposition (Tmax) is identified from the peak of the derivative of the TGA curve (DTG curve).
Visualization of Experimental Workflow
The logical flow of the thermal analysis process is depicted in the following diagram.
Caption: Workflow for the thermal analysis of polymers.
Discussion and Comparison
The presence of the hydroxyl group in poly(this compound) introduces polarity and the potential for hydrogen bonding, which can significantly affect its thermal properties compared to the non-polar poly(1-octadecene).
-
Melting Temperature (Tm): The isotactic-rich poly(this compound) exhibits a significantly higher melting point (~105 °C) compared to both atactic poly(this compound) (~45 °C) and both forms of poly(1-octadecene) (36 °C and 67 °C). This is likely due to the combined effects of the regular chain structure in the isotactic polymer, which allows for more efficient packing, and intermolecular hydrogen bonding between the hydroxyl groups, which requires more energy to disrupt the crystalline lattice. The lower melting point of the atactic poly(this compound) is expected due to its irregular structure, which hinders crystallization.
-
Glass Transition Temperature (Tg): While specific Tg values for poly(this compound) were not found in the initial literature search, it is anticipated that the presence of the polar hydroxyl groups would lead to a higher Tg compared to non-polar polyolefins of similar chain length. This is because the hydrogen bonding would restrict the mobility of the polymer chains in the amorphous phase.
References
Efficacy of 10-undecen-1-ol Derived Compounds as Insect Pheromones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The utilization of insect pheromones presents a targeted and environmentally conscious approach to pest management. Among the vast array of semiochemicals, C10 to C16 straight-chain unsaturated alcohols and their acetate (B1210297) derivatives are common components of lepidopteran sex pheromones. This guide provides a comparative analysis of the potential efficacy of 10-undecen-1-ol (B85765) and its derived compounds as insect pheromones, contextualized with data from structurally similar and commercially utilized alternatives. While direct and extensive quantitative data for this compound derivatives in field trials remains limited in publicly available literature, this document synthesizes existing knowledge on related compounds and provides detailed experimental protocols to facilitate further research and development in this area.
Comparative Efficacy of Pheromone Components
The efficacy of a pheromone or its analogue is primarily determined through electrophysiological responses and behavioral assays, including field trapping. Data for key lepidopteran pests such as the Codling Moth (Cydia pomonella), Oriental Fruit Moth (Grapholita molesta), and Light Brown Apple Moth (Epiphyas postvittana) predominantly focuses on C12 and C14 acetates and alcohols. However, insights into the potential role of C11 compounds like this compound can be gleaned from studies on related species and the structure-activity relationships of their olfactory receptors.
For instance, in the Light Brown Apple Moth (Epiphyas postvittana), the sex pheromone is a blend, and the addition of minor components can significantly impact its attractiveness. While the primary component is (E)-11-tetradecenyl acetate, studies have shown that adding (E)-11-tetradecen-1-ol, a C14 alcohol, can modulate the blend's effectiveness. This highlights the importance of specific chain lengths and functional groups in eliciting a behavioral response.
The following tables summarize the efficacy of various pheromone components for different moth species, providing a baseline for comparison where direct data for this compound derivatives is unavailable.
Table 1: Electroantennogram (EAG) Responses of Male Moths to Pheromone Components
| Insect Species | Compound | Mean EAG Response (-mV) ± SE | Reference Compound | Mean EAG Response (-mV) ± SE |
| Cydia pomonella | (E,E)-8,10-Dodecadien-1-ol (Codlemone) | 1.2 ± 0.1 | Hexane (Control) | 0.1 ± 0.02 |
| Grapholita molesta | (Z)-8-Dodecenyl acetate | 0.9 ± 0.1 | Hexane (Control) | 0.1 ± 0.03 |
| Epiphyas postvittana | (E)-11-Tetradecenyl acetate | 1.5 ± 0.2 | Hexane (Control) | 0.2 ± 0.05 |
| Epiphyas postvittana | (E)-11-Tetradecen-1-ol | 0.8 ± 0.1 | Hexane (Control) | 0.2 ± 0.05 |
Note: Data is synthesized from typical EAG results and is intended for comparative illustration.
Table 2: Field Trap Captures with Different Pheromone Lures
| Insect Species | Lure Composition | Mean Trap Catch (Moths/trap/week) | Alternative Lure | Mean Trap Catch (Moths/trap/week) | Location |
| Cydia pomonella | (E,E)-8,10-Dodecadien-1-ol | 15 ± 3 | Unbaited Control | <1 | North America |
| Grapholita molesta | (Z)-8-Dodecenyl acetate + (E)-8-Dodecenyl acetate | 25 ± 5 | Unbaited Control | <1 | Europe |
| Epiphyas postvittana | (E)-11-Tetradecenyl acetate | 30 ± 6 | Unbaited Control | <2 | New Zealand |
| Epiphyas postvittana | (E)-11-Tetradecenyl acetate + (E)-11-Tetradecen-1-ol | 45 ± 8 | (E)-11-Tetradecenyl acetate alone | 30 ± 6 | New Zealand |
Note: Data is illustrative and compiled from various field studies. Actual trap catches can vary significantly based on environmental conditions and population density.
Experimental Protocols
To facilitate standardized and reproducible research, detailed methodologies for key experimental assays are provided below.
Electroantennography (EAG) Protocol
Objective: To measure the summed electrical response of olfactory receptor neurons on an insect's antenna to a volatile stimulus.
Methodology:
-
Insect Preparation: An adult moth (typically a male for sex pheromone studies) is immobilized. One antenna is excised at the base.
-
Electrode Placement: The base of the excised antenna is placed in contact with a reference electrode (a glass capillary filled with saline solution and a silver wire). The distal tip of the antenna is inserted into a recording electrode.
-
Stimulus Delivery: A continuous stream of charcoal-filtered, humidified air is passed over the antenna. A puff of air (e.g., 100 ms) carrying a known concentration of the test compound, dissolved in a solvent like hexane, is injected into the main airstream.
-
Data Acquisition: The potential difference between the electrodes is amplified, filtered, and recorded. The negative deflection from the baseline upon stimulation is measured as the EAG response.
-
Controls: A solvent-only puff is used as a negative control. A standard, known pheromone component is used as a positive control and for normalization of responses across different preparations.
Wind Tunnel Bioassay Protocol
Objective: To observe and quantify the behavioral responses of insects to a pheromone plume in a controlled environment.
Methodology:
-
Apparatus: A wind tunnel with controlled airflow (e.g., 0.3-0.5 m/s), temperature, humidity, and lighting (typically dim red light for nocturnal insects).
-
Pheromone Source: A specific dose of the test compound is applied to a dispenser (e.g., a rubber septum) and placed at the upwind end of the tunnel.
-
Insect Release: Insects are acclimatized to the tunnel conditions and released from a platform at the downwind end.
-
Behavioral Observation: The flight path and specific behaviors of the insect are recorded. Key behaviors include:
-
Activation: Taking flight or walking from the release point.
-
Upwind Flight: Oriented flight towards the pheromone source.
-
Source Contact: Landing on or near the pheromone source.
-
-
Data Analysis: The percentage of insects exhibiting each behavior is calculated. Flight parameters such as track angle and ground speed can also be analyzed.
Field Trapping Protocol
Objective: To evaluate the attractiveness of a pheromone lure under natural environmental conditions.
Methodology:
-
Trap and Lure Preparation: A standard trap type (e.g., delta or wing trap with a sticky liner) is used. The lure, a dispenser loaded with a specific amount of the test compound(s), is placed inside the trap.
-
Experimental Design: Traps are deployed in a randomized block design within the target habitat (e.g., an orchard). A minimum distance is maintained between traps to avoid interference.
-
Trap Deployment: Traps are typically hung from tree branches at a specific height.
-
Data Collection: Traps are inspected at regular intervals (e.g., weekly), and the number of captured target insects is recorded. Lures are replaced periodically.
-
Statistical Analysis: Trap catch data is analyzed using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of different lures.
Signaling Pathways and Experimental Workflows
The perception of pheromones in insects initiates a complex signaling cascade within the olfactory sensory neurons. The following diagrams, generated using Graphviz, illustrate a generalized olfactory signaling pathway and a typical experimental workflow for evaluating pheromone efficacy.
Conclusion and Future Directions
While this compound and its derivatives are structurally similar to known lepidopteran pheromone components, a clear gap exists in the literature regarding their specific efficacy. The available data on related compounds, such as the C14 alcohol in the Light Brown Apple Moth pheromone blend, suggests that C11 alcohols could play a role as either attractants or modulators of pheromone blends in certain species.
To fully assess the potential of this compound derived compounds, further research is essential. The experimental protocols outlined in this guide provide a robust framework for such investigations. Future studies should focus on:
-
Systematic EAG screening: Testing this compound and its acetate against a range of key lepidopteran pests.
-
Behavioral assays: Conducting wind tunnel experiments to determine the specific behaviors elicited by these compounds.
-
Field trials: Performing comparative field trapping studies to evaluate the efficacy of these compounds against established commercial lures.
By systematically applying these methodologies, researchers can elucidate the role of this compound derivatives in insect communication and potentially unlock new, effective tools for integrated pest management.
A Comparative Guide to Branched and Linear Polyesters Derived from 10-Undecen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of branched and linear polyesters synthesized from the bio-based monomer 10-undecen-1-ol (B85765). It aims to elucidate the differences in their synthesis, physicochemical properties, and potential performance in applications such as drug delivery, supported by available experimental data.
Introduction: The Influence of Polymer Architecture
Polyesters derived from renewable resources like this compound are gaining significant attention for biomedical applications due to their potential biodegradability and biocompatibility. The architecture of these polymers—whether linear or branched—plays a pivotal role in determining their bulk properties. Linear polyesters typically exhibit higher crystallinity and melting points, while branched structures can lead to amorphous materials with lower viscosity and altered mechanical properties.[1] This guide explores these differences in the context of polyesters synthesized from this compound.
Synthesis Pathways: Linear vs. Branched Architectures
The synthesis strategy is the primary determinant of the final polymer architecture. For polyesters derived from this compound, distinct polymerization techniques are employed to achieve either linear or branched structures.
Linear Polyesters are commonly synthesized via Acyclic Diene Metathesis (ADMET) polymerization. This method requires the initial conversion of this compound into a symmetric α,ω-diene monomer, such as undec-10-en-1-yl undec-10-enoate (B1210307). The subsequent metathesis reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' second-generation catalyst, proceeds in a step-growth manner to yield high molecular weight linear chains.[2]
Branched Polyesters , on the other hand, can be synthesized directly from this compound through catalyst-controlled hydroesterificative polymerization.[3][4] This method utilizes palladium catalysts with specific phosphine (B1218219) ligands to control the degree of branching.[3] The process involves the carbonylation of the double bond, and by tuning the catalyst system, the percentage of α-methyl branches along the polyester (B1180765) backbone can be controlled, ranging from 28% to 78%.[3] Another approach to creating branched structures is through carbonylative copolymerization of this compound with carbon monoxide, which can introduce ketone functionalities alongside ester linkages, resulting in branched polyketoesters.[5]
Figure 1. Synthesis pathways for linear and branched polyesters from this compound.
Physicochemical Properties: A Comparative Analysis
The structural differences between linear and branched polyesters directly translate to distinct physicochemical properties. The following tables summarize key data gathered from various studies. It is important to note that the data is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions.
Table 1: Molecular Weight and Polydispersity
| Polymer Type | Synthesis Method | Catalyst System | Mn ( kg/mol ) | PDI (Mw/Mn) | Reference(s) |
| Linear | ADMET | Grubbs' 1st Gen. | 28.0 | 1.9 | [2] |
| Branched | Hydroesterification | Pd(OAc)₂ / P(furyl)₃ | 7.2 - 9.4 | - | [1][3] |
| Branched | Hydroesterification | (Various Pd precursors) | up to 15.8 (post-transesterification) | - | [3] |
| Branched | Carbonylative Polym. | (dppp(3,5-CF₃)₄)Pd(OTs)₂ | >20.0 | 2.6 | [5] |
Table 2: Thermal Properties
| Polymer Type | Synthesis Method | Branching (%) | Tg (°C) | Tm (°C) | Reference(s) |
| Linear (Saturated) | ADMET & Hydrogenation | 0 | - | 103 | [2] |
| Branched | Hydroesterification | 28 - 78 | Not Reported | Not Reported | [3] |
| Related Branched Polyester-ether | Hydroesterification | 21 (methyl branches) | -39 | 57 | [6] |
| Related Linear Polyester-ether | Condensation | 0 | Not Reported | 62 | [6] |
Discussion of Properties:
-
Molecular Weight and PDI: ADMET polymerization of the corresponding diene can produce high molecular weight linear polyesters.[2] Hydroesterificative polymerization of this compound initially yields moderate molecular weight branched polymers, which can be increased through a subsequent transesterification step.[3][4] The polydispersity for branched polyesters can be relatively high, as seen in the carbonylative polymerization method.[5]
Performance in Drug Delivery Applications
While specific studies on the drug delivery performance of polyesters derived solely from this compound are limited, the broader class of aliphatic polyesters is extensively used for this purpose. The architectural differences between linear and branched forms are expected to significantly impact their functionality as drug carriers.
-
Linear Polyesters: Their semi-crystalline nature can be advantageous for creating structured drug delivery systems like nanoparticles and for applications requiring mechanical integrity. However, high crystallinity can sometimes slow down both drug loading and the degradation rate of the polymer matrix, leading to slower drug release.
-
Branched Polyesters: The amorphous and often more flexible nature of branched polyesters can enhance drug encapsulation efficiency, particularly for hydrophobic drugs, by providing a less ordered matrix. Their potentially faster degradation rates, due to increased accessibility of ester bonds to hydrolysis, could be tailored for more rapid drug release profiles. The presence of branches can also be functionalized to attach targeting ligands or modify the polymer's solubility.
The choice between a linear and a branched polyester would, therefore, depend on the specific requirements of the drug delivery system, such as the desired release kinetics, the nature of the drug to be encapsulated, and the required mechanical properties of the carrier.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide, based on standard methodologies reported in the literature.
Protocol 1: Synthesis of Linear Polyester via ADMET
-
Monomer Synthesis: Synthesize undec-10-en-1-yl undec-10-enoate by reacting 10-undecenoic acid with this compound via Fischer esterification.
-
Polymerization: In a glovebox, charge a Schlenk flask with the monomer and a ruthenium-based catalyst (e.g., Grubbs' second-generation, 0.1-1.0 mol%).
-
Reaction Conditions: Heat the mixture under a high vacuum (e.g., <0.1 mbar) at a temperature of 50-80°C. The vacuum is crucial for removing the ethylene (B1197577) byproduct, which drives the polymerization forward.
-
Monitoring: Monitor the reaction progress by observing the increase in viscosity of the reaction mixture.
-
Termination and Purification: After several hours (e.g., 24-48 h), cool the reaction to room temperature and dissolve the crude polymer in a suitable solvent like dichloromethane. Precipitate the polymer in cold methanol, filter, and dry under vacuum to a constant weight.
Protocol 2: Synthesis of Branched Polyester via Hydroesterification
-
Reaction Setup: In a high-pressure reactor, combine this compound, a palladium precursor (e.g., Pd(OAc)₂), a monophosphine ligand (e.g., P(furyl)₃), and a solvent (e.g., dioxane).[1]
-
Reaction Conditions: Pressurize the reactor with carbon monoxide (CO) to a desired pressure (e.g., 0.8 MPa). Heat the reaction mixture to a specified temperature (e.g., 100°C) with stirring.[1]
-
Reaction Time: Maintain the reaction for a set period (e.g., 16 hours).[1]
-
Workup: After cooling and depressurizing the reactor, concentrate the reaction mixture and precipitate the polymer in a non-solvent like cold methanol.
-
Purification: Collect the polymer by filtration and dry under vacuum. An optional second step of transesterification can be performed to increase molecular weight.[3]
Protocol 3: Characterization Workflow
Figure 2. Experimental workflow for polyester characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze ¹H NMR spectra to confirm the polyester structure and determine the degree of branching by integrating the signals corresponding to methyl groups at branch points versus the main chain protons.
-
Use ¹³C NMR to further confirm the chemical structure and identify carbons at branch points.
-
-
Size Exclusion Chromatography (SEC):
-
Dissolve the polymer in a suitable solvent (e.g., THF or CHCl₃) to a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.22 µm filter.
-
Inject the sample into an SEC system equipped with a suitable column set (e.g., polystyrene-divinylbenzene) and a refractive index (RI) detector.
-
Calibrate the system using polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle, for example:
-
Heat from -50°C to 150°C at 10°C/min.
-
Cool from 150°C to -50°C at 10°C/min.
-
Heat again from -50°C to 150°C at 10°C/min.
-
-
Determine the glass transition temperature (Tg) from the second heating scan as the midpoint of the step transition in heat flow.
-
Determine the melting temperature (Tm) as the peak of the melting endotherm.
-
-
Rheological Analysis:
-
Use a rotational rheometer with a parallel plate or cone-and-plate geometry.
-
Place the polymer sample (as a melt) between the plates.
-
For melt viscosity, perform a steady shear rate sweep at a constant temperature above the polymer's Tm or Tg.
-
For viscoelastic properties (storage modulus G' and loss modulus G''), perform a frequency sweep at a constant temperature and a strain within the linear viscoelastic region.
-
Conclusion
The choice between branched and linear polyesters from this compound offers a valuable tool for tuning material properties for specific applications. Linear architectures, accessible via ADMET polymerization, provide semi-crystalline materials with higher melting points, suitable for applications requiring structural integrity. In contrast, branched architectures, synthesized through methods like hydroesterificative polymerization, result in more amorphous polymers with potentially lower viscosities and different degradation profiles. While direct comparative data for all properties is still emerging, the principles outlined in this guide, supported by data from related systems, provide a strong foundation for researchers and drug development professionals to select and design the optimal polyester architecture for their needs. Further research focusing on a direct, side-by-side comparison of these materials will be invaluable for fully elucidating their structure-property relationships.
References
Safety Operating Guide
Proper Disposal of 10-Undecen-1-ol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 10-Undecen-1-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with the handling and disposal of this chemical.
Key Safety and Disposal Information
This compound is a colorless liquid that may cause skin and serious eye irritation, as well as respiratory irritation.[1] Proper personal protective equipment (PPE), including gloves, and eye and face protection, should be worn when handling this substance.[1] Disposal must be conducted in accordance with local, state, and federal regulations, and it is imperative to consult with your institution's Environmental Health and Safety (EHS) department.[2]
Quantitative Data Summary
The following table summarizes the key physical, chemical, and hazard information for this compound.
| Property | Value | Reference |
| Molecular Formula | C11H22O | [1] |
| Molecular Weight | 170.29 g/mol | [1] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | 132-248°C | [1] |
| Flash Point | 93 - 125°C | [1][4] |
| Density | 0.85 g/cm³ | [1] |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [1] |
Operational Plan for Waste Collection and Storage
The disposal of this compound must be managed through your institution's hazardous waste program.[2] Do not dispose of this chemical down the drain or in regular trash.[2][5]
Step 1: Container Selection and Preparation
-
Select a chemically compatible container with a leak-proof, screw-on cap.[6] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
The container must be clean and in good condition.
-
If reusing a container, ensure it is triple-rinsed, with the rinsate collected as hazardous waste.[7] All old labels must be completely removed or defaced.[8]
Step 2: Waste Collection
-
Carefully transfer waste this compound into the designated waste container.
-
Do not mix with incompatible wastes, such as strong oxidizing agents or strong acids.[4]
-
Keep the container closed except when adding waste.[6]
Step 3: Labeling
-
Immediately label the container with a hazardous waste tag provided by your EHS department.[2][8]
-
The label must include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound". Do not use abbreviations.[2]
-
The approximate quantity of waste.
-
The date of waste generation (the date you first add waste to the container).[2]
-
Your name, department, and contact information.[2]
-
Check the appropriate hazard pictograms (e.g., irritant).[2]
-
Step 4: Storage
-
Store the waste container in a designated hazardous waste storage area within your laboratory.[6]
-
The storage area should be well-ventilated.[1]
-
Ensure the container is placed in secondary containment to capture any potential leaks or spills.[6] The secondary container must be chemically compatible and able to hold 110% of the volume of the primary container.[6]
-
Segregate the container from incompatible materials.[7]
Step 5: Disposal Request
-
Once the container is full or within 90 days of the initial waste generation date, submit a hazardous waste pickup request to your EHS department.[6]
-
Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[6][8]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols
Based on publicly available safety data, there are no recommended experimental protocols for the in-lab neutralization or treatment of this compound waste. The standard and required procedure is to dispose of it as hazardous chemical waste through a licensed and approved waste disposal contractor.[1] Any attempt to neutralize the chemical without a validated protocol could result in unforeseen hazardous reactions.
In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal.[1] Ensure the area is well-ventilated.[1] Do not allow the product to enter drains or waterways.[1][9]
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. This compound | C11H22O | CID 8185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. acs.org [acs.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. chemos.de [chemos.de]
Essential Safety and Operational Guide for Handling 10-Undecen-1-ol
This guide provides immediate safety, handling, and disposal protocols for 10-Undecen-1-ol, tailored for research, scientific, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and proper chemical management.
Physicochemical and Hazard Data
A summary of key quantitative data for this compound is provided below for quick reference.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₂₂O | [1][2] |
| Molecular Weight | 170.29 g/mol | [1][2] |
| Physical State | Liquid | [1] |
| Appearance | Clear, colorless | [1] |
| Boiling Point | 132-248°C | [3] |
| Flash Point | 93°C / 199.4°F (closed cup) to 125°C | [4] |
| Density | 0.85 g/mL at 25°C | [1] |
| Storage Class | Combustible liquids |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Citations |
| Eyes/Face | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary for splash protection. | [5][6] |
| Skin | Wear chemical-resistant gloves (tested according to EN 374), a lab coat, or chemical-resistant clothing such as a one-piece coverall or a hooded two-piece chemical splash suit. Ensure gloves are checked for leaks before use.[2][7] | [1][2][5][7] |
| Respiratory | Use only in a well-ventilated area.[3][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator with a particulate filter device (EN 143) may be necessary.[2][5] | [2][3][5] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is essential to prevent accidents and maintain chemical integrity.
Handling Protocol
-
Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood.[5]
-
Avoid Contact : Take precautions to avoid contact with skin and eyes.[1][5] Do not breathe mists or vapors.[1][3]
-
Hygiene : Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in work areas.[2][3] Contaminated clothing should be removed and washed before reuse.[3]
-
Ignition Sources : Keep away from open flames, hot surfaces, and other sources of ignition.[4] Use spark-proof tools and explosion-proof equipment.[5]
Storage Protocol
-
Container : Store in a tightly closed container.[3]
-
Location : Keep in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents and strong acids.[3][4]
-
Security : For larger quantities or based on institutional policy, store in a locked cabinet or facility.[1][3]
Emergency and Disposal Plan
Immediate and appropriate responses to spills, exposures, and waste disposal are critical for safety and environmental protection.
First Aid Measures
| Exposure Route | First Aid Protocol | Citations |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3][5] | [1][3][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation persists, consult a physician.[3][4] | [1][3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1][3] | [1][3] |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][5] | [1][2][5] |
Spill Response Protocol
-
Assess the Spill : Determine if the spill is minor or major. A minor spill is a small quantity that can be safely cleaned up by trained personnel.[8]
-
Evacuate and Secure : For major spills, evacuate the area and prevent entry.[5] Remove all sources of ignition.[4][5]
-
Containment : For all spills, prevent further leakage if it is safe to do so.[5] Use non-combustible absorbent materials like sand, earth, or vermiculite (B1170534) to contain the spill.[8] Do not use paper towels as this can increase evaporation.[8]
-
Cleanup :
-
Decontamination : Wash the spill area with soap and water once the material is removed.[9]
-
Ventilation : Ventilate the area well after cleanup is complete.[8]
Disposal Plan
-
Waste Collection : All waste materials, including the chemical itself and any contaminated absorbents or PPE, should be collected in a properly labeled, sealed container.[3][5]
-
Regulatory Compliance : Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3] Do not allow the chemical to enter drains or the environment.[2][5]
-
Professional Disposal : Contact a licensed professional waste disposal service to dispose of this material.
Workflow for Safe Handling of this compound
The following diagram illustrates the standard operating procedure for handling this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. chemos.de [chemos.de]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
